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Core Science & Biosynthesis

Foundational

Synthesis, Characterization, and Phase Behavior of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate: A Technical Whitepaper

Executive Summary & Mechanistic Rationale 3-Decyl-1-methyl-1H-imidazolium nitrate—commonly abbreviated as [C10mim][NO3]—is an advanced room-temperature ionic liquid (RTIL) characterized by its pronounced amphiphilic natu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

3-Decyl-1-methyl-1H-imidazolium nitrate—commonly abbreviated as [C10mim][NO3]—is an advanced room-temperature ionic liquid (RTIL) characterized by its pronounced amphiphilic nature. For drug development professionals and materials scientists, [C10mim][NO3] serves as a highly tunable solvent matrix. The decyl chain ( C10​ ) introduces significant van der Waals interactions, driving a phenomenon known as nanoscale segregation or "nanoheterogeneity." In this state, the apolar alkyl tails self-assemble into distinct domains segregated from the continuous polar network formed by the charged imidazolium rings and nitrate anions.

Understanding the synthesis, structural validation, and complex phase behaviors of[C10mim][NO3] is critical for its application in solubilizing complex active pharmaceutical ingredients (APIs) and engineering multiphase materials.

Experimental Methodology: Synthesis Workflow

As a Senior Application Scientist, I emphasize that reproducible IL synthesis requires strict control over reaction kinetics and purification thermodynamics. The synthesis of [C10mim][NO3] is executed via a self-validating, two-step protocol: N-alkylation followed by anion metathesis (1)[1].

Step 1: Quaternization (N-Alkylation)

Objective: Synthesize the intermediate 1-decyl-3-methylimidazolium bromide ([C10mim][Br]).

  • Causality & Choice of Reagents: We deliberately select 1-bromodecane over the chloride analog because the bromide ion is a superior leaving group. This lowers the activation energy for the SN​2 nucleophilic attack by the 1-methylimidazole nitrogen, reducing the required reaction time and minimizing thermal degradation risks.

  • Protocol:

    • Combine equimolar amounts of 1-methylimidazole and 1-bromodecane in a round-bottom flask.

    • Purge the system with inert Nitrogen ( N2​ ) gas. Causality: N2​ prevents the oxidative coloration of the imidazole ring at elevated temperatures.

    • Stir vigorously at 70 °C for 24–48 hours. This temperature is the thermodynamic sweet spot—high enough to drive the reaction, but low enough to prevent Hoffman elimination side-reactions.

    • Wash the resulting viscous liquid repeatedly with ethyl acetate to extract unreacted starting materials, followed by vacuum drying at 60 °C.

Step 2: Anion Metathesis

Objective: Exchange the bromide anion for a nitrate anion to yield [C10mim][NO3].

  • Causality & Thermodynamic Driving Force: The metathesis utilizes silver nitrate ( AgNO3​ ). The exceptionally low solubility product ( Ksp​ ) of silver bromide ( AgBr ) in aqueous media provides a powerful thermodynamic driving force that pushes the reaction to near-quantitative completion.

  • Protocol:

    • Dissolve the purified [C10mim][Br] in deionized water.

    • Slowly add a stoichiometric equivalent of AgNO3​ dissolved in water. Causality: The reaction must be conducted in the dark (flask wrapped in aluminum foil) to prevent the photodecomposition of silver salts into elemental silver, which would contaminate the product.

    • Stir for 24 hours at room temperature. A dense, yellowish-white precipitate of AgBr will form.

    • Filter the suspension through a Celite pad to remove colloidal AgBr .

    • Self-Validating Step: Add a single drop of AgNO3​ solution to a 1 mL aliquot of the filtrate. The absence of new precipitate visually validates that all bromide ions have been successfully exchanged.

    • Evaporate the water under reduced pressure and lyophilize the product for 48 hours to remove residual moisture.

G A 1-Methylimidazole + 1-Bromodecane B Quaternization (70°C, 24h, N2) A->B C [C10mim]Br (Intermediate) B->C D Anion Metathesis (+ AgNO3 in H2O) C->D E [C10mim][NO3] (Product) D->E F AgBr (Precipitate) D->F

Figure 1. Step-by-step synthesis workflow of [C10mim][NO3] via quaternization and metathesis.

Physicochemical Characterization & Validation

To ensure the structural integrity and purity of the synthesized [C10mim][NO3], a rigorous analytical pipeline must be employed.

  • Causality in Thermal Analysis: Thermogravimetric Analysis (TGA) must always precede Differential Scanning Calorimetry (DSC). Establishing the thermal degradation temperature ( Td​ ) via TGA ensures that subsequent DSC thermal cycles do not exceed the decomposition threshold, which would otherwise yield artifactual phase transition data.

Table 1: Quantitative NMR Data for [C10mim][NO3]

Nuclear Magnetic Resonance (NMR) confirms the successful alkylation and the purity of the aliphatic bulk.

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment 1H 9.95Singlet (s)1HN-CH-N (Acidic Imidazolium proton) 1H 7.39, 7.30Singlet (s)2HCH=CH (Imidazolium ring backbone) 1H 4.21Triplet (t)2HN- CH2​ (Alpha-carbon of decyl chain) 1H 4.01Singlet (s)3HN- CH3​ (Methyl group) 1H 1.87Multiplet (m)2HN- CH2​ CH2​ (Beta-carbon) 1H 1.28 - 1.31Multiplet (m)14H-( CH2​ ) 7​ (Aliphatic bulk of decyl chain) 1H 0.86Triplet (t)3H- CH3​ (Terminal methyl of decyl chain)

Table 2: Physicochemical & Phase Transition Properties
PropertyValue / ObservationPrimary Analytical Method
Molecular Weight285.38 g/mol Mass Spectrometry (ESI-MS)
Physical StateViscous Pale Yellow LiquidVisual Inspection (Ambient T, P)
NanoheterogeneityLow-Q prepeaks detectedSWAXS
Multiphase CoexistenceCrystal + Glassy statesTime-resolved SWAXS / Raman

Advanced Structural Analysis: Nanoheterogeneity & Phase Behavior

The true technical value of [C10mim][NO3] lies in its complex phase behaviors under varying thermal and pressure stimuli.

1. Nanoheterogeneity: Small- and wide-angle X-ray scattering (SWAXS) reveals distinct low-Q prepeaks in[C10mim][NO3] (2)[2]. These prepeaks are not artifacts; they represent the inherent nanoheterogeneity of the liquid, where the long decyl chains form segregated apolar domains within the ionic matrix.

2. Thermal Multiphase Coexistence: Time-resolved synchrotron SWAXS and Raman spectroscopy have demonstrated that [C10mim][NO3] exhibits complicated phase transitions depending on the cooling rate. Specifically, multiphase coexistence (simultaneous crystalline and glassy states) is observed when the liquid is subjected to specific cooling rates of 8–9 K/min (3)[3].

3. Pressure-Induced Amorphization: Under high-pressure compression at ambient temperatures, [C10mim][NO3] undergoes pressure-induced amorphization. Raman spectroscopy reveals that conformational changes in the decyl chain (shifts between gauche and trans conformers) drive multiple glass transitions (4)[4].

PhaseTransitions Liquid Isotropic Liquid (Ambient T & P) Cooling Controlled Cooling (8-9 K/min) Liquid->Cooling Compression High Pressure Compression Liquid->Compression Multiphase Multiphase Coexistence (Crystal + Glassy States) Cooling->Multiphase Amorphous Pressure-Induced Amorphization (Multiple Glass Transitions) Compression->Amorphous

Figure 2. Phase transition pathways of [C10mim][NO3] under thermal and pressure stimuli.

References

  • Multiphase Coexistence in an Ionic Liquid: 1-Decyl-3-methylimidazolium Nitrate Source: The Journal of Physical Chemistry Letters (ACS Publications) URL:3

  • Low-temperature and high-pressure phase transitions in 1-decyl-3-methylimidazolium nitrate ionic liquid Source: Chemical Physics Letters (ResearchGate) URL:4

  • High-pressure-driven multiple-glass transitions of ionic liquids: 1-alkyl-3-methylimidazolium nitrate Source: DOI.org / Journal of Molecular Liquids URL:2

  • Design principles from multiscale simulations to predict nanostructure in self-assembling ionic liquids Source: Los Alamos National Laboratory URL:1

Sources

Exploratory

Physicochemical Architecture and Phase Dynamics of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary 3-Decyl-1-methyl-1H-imidazolium nitrate (commonly abbreviated as[C10mim][NO3], CAS#: 1057409-91-2) is a long-chain, amphiphilic...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

3-Decyl-1-methyl-1H-imidazolium nitrate (commonly abbreviated as[C10mim][NO3], CAS#: 1057409-91-2) is a long-chain, amphiphilic room-temperature ionic liquid (RTIL). Unlike short-chain imidazolium salts, the extended 10-carbon alkyl tail of [C10mim][NO3] introduces profound structural heterogeneities, leading to unique nanoscale segregation and multistep phase transitions[1]. This whitepaper synthesizes the core physicochemical properties, thermodynamic behaviors, and self-validating experimental protocols required to accurately characterize and deploy [C10mim][NO3] in advanced materials science and pharmaceutical formulations.

Architectural Chemistry & Nanoscale Segregation

The defining feature of[C10mim][NO3] is its dual-nature topology. The molecule consists of a highly polar imidazolium headgroup paired with a nitrate anion, and a highly non-polar, lipophilic decyl chain.

As the alkyl chain length exceeds six carbons, the isotropic liquid state ceases to be truly homogeneous. Instead, it undergoes nanoscale segregation [2]. The causality behind this phenomenon lies in competing intermolecular forces:

  • Coulombic Interactions: The imidazolium rings and nitrate anions strongly attract each other, forming a continuous, three-dimensional ionic network.

  • Van der Waals Forces: The long decyl chains are excluded from this polar network due to solvophobic effects. They cluster together via London dispersion forces, creating distinct non-polar domains.

This results in a bicontinuous microphase structure—even in the liquid state—which drastically alters macroscopic properties such as viscosity, conductivity, and solvation capacity[3].

G N1 [C10mim][NO3] Isotropic Liquid (High Temperature) N2 Thermal Energy Reduction (Cooling Phase) N1->N2 N3 Alkyl Tail Aggregation (van der Waals Clustering) N2->N3 N4 Ionic Head Aggregation (Coulombic Network) N2->N4 N5 Nanoscale Segregation (Bicontinuous Microphases) N3->N5 N4->N5 N6 Liquid-Liquid Crystal (L-LC) Phase (~265 K) N5->N6

Fig 1. Mechanistic pathway of nanoscale segregation and L-LC phase transition in[C10mim][NO3].

Thermodynamic Signatures & Phase Behavior

Because of its amphiphilic structure, [C10mim][NO3] does not exhibit a simple liquid-to-solid freezing point. Instead, it demonstrates a multistep phase transition [1].

When cooled, the van der Waals interactions between the decyl chains become dominant enough to induce directional ordering, transitioning the substance from an isotropic liquid (L) to a smectic liquid-crystalline (LC) phase at approximately 265 K[1]. Furthermore, in aqueous environments, [C10mim][NO3] acts as a lyotropic liquid crystal, spontaneously assembling into highly ordered hexagonal phases. This phase versatility makes it a highly tunable matrix for drug delivery systems, where the release kinetics can be modulated by the structural phase of the solvent.

Quantitative Physicochemical Properties

The macroscopic properties of[C10mim][NO3] are direct manifestations of its nanostructure. The table below consolidates key physicochemical data. Note: IL properties are highly sensitive to trace water; values assume anhydrous conditions (<100 ppm H₂O).

PropertyValue / RangeMeasurement ConditionCausality / Mechanistic Note
Molecular Weight 285.38 g/mol StandardCalculated from formula C₁₄H₂₇N₃O₃.
Density ( ρ ) ~1.05 - 1.08 g/cm³293.15 K, PycnometryDecreases with rising temperature due to thermal expansion of the free volume between non-polar domains[4].
Phase Transition ~265 K (L-LC)DSC, 5-10 K/minTransition from isotropic liquid to liquid crystal due to decyl chain alignment[1].
Thermal Stability > 450 KTGA, N₂ atmosphereThe nitrate anion limits the upper decomposition threshold compared to halogenated or fluorinated anions[4].
Viscosity ( η ) Highly T-dependent298.15 KGoverned by Vogel-Fulcher-Tammann (VFT) kinetics; high viscosity is caused by the physical entanglement of the C10 chains[3].

Ecotoxicological Profile & Hormesis

For drug development professionals, understanding the biological interaction of [C10mim][NO3] is critical. The toxicity of imidazolium ILs is heavily dictated by the "cut-off effect" related to the alkyl chain length[5].

The 10-carbon chain is highly lipophilic, allowing [C10mim][NO3] to easily partition into and disrupt phospholipid bilayers of cell membranes. Studies on microorganisms (such as Scenedesmus obliquus) show that[C10mim][NO3] exhibits significant dose-dependent toxicity[5]. Interestingly, at sub-lethal concentrations, some long-chain ILs induce a hormetic effect —a biphasic response where low doses stimulate metabolic activity (hormesis) due to mild oxidative stress, while higher doses cause catastrophic membrane disruption and enzyme inhibition[5].

Self-Validating Experimental Workflows

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems, explaining the why behind each critical step.

Protocol A: Synthesis via Anion Metathesis

This protocol outlines the synthesis of [C10mim][NO3] from a bromide precursor[3].

  • Precursor Drying: Dry 1-decyl-3-methylimidazolium bromide ([C10mim][Br]) under vacuum at 100 °C for 24h.

    • Causality: Removes trace water which can participate in side reactions or alter the stoichiometry of the metathesis.

  • Metathesis Reaction: Dissolve [C10mim][Br] in ultrapure water. Add an equimolar amount of Silver Nitrate (AgNO₃). Stir overnight in the dark.

    • Causality: The reaction is thermodynamically driven to completion by the precipitation of AgBr ( Ksp​≈5.35×10−13 ). Darkness prevents the photolytic degradation of silver salts.

  • Filtration & Centrifugation: Filter the mixture through Celite, followed by centrifugation (5000 rpm, 10 min).

    • Causality: Celite traps nanoscale colloidal AgBr particles that bypass standard filter paper, ensuring high optical purity of the final IL.

  • Solvent Removal: Remove water under reduced pressure and dry the resulting [C10mim][NO3] under high vacuum at 60 °C for 48h.

    • Causality: ILs are highly hygroscopic; residual water plasticizes the liquid, drastically lowering viscosity and artificially depressing phase transition temperatures[4].

Protocol B: Thermal Profiling via DSC

Due to their complex nanostructure, ILs easily form metastable glasses. This Differential Scanning Calorimetry (DSC) protocol ensures the measurement of true thermodynamic states[4].

G S1 1. Sample Prep (Hermetic Al Pan) S2 2. Thermal Erasure (Heat to 350 K) S1->S2 S3 3. Cooling Cycle (5 K/min to 150 K) S2->S3 S4 4. Heating Cycle (5 K/min to 350 K) S3->S4 S5 5. Thermogram Analysis (Identify L-LC) S4->S5

Fig 2. Self-validating Differential Scanning Calorimetry (DSC) workflow for thermal profiling.

  • Sample Preparation: Load 5-10 mg of anhydrous[C10mim][NO3] into a hermetically sealed aluminum pan inside an argon-filled glovebox.

    • Causality: Hermetic sealing prevents moisture ingress during the run. Water acts as an impurity, artificially broadening and lowering melting peaks.

  • Thermal History Erasure: Heat the sample to 350 K at 10 K/min and hold isothermally for 5 minutes.

    • Causality: Erases kinetic trapping and metastable polymorphs formed during bulk storage, establishing a true thermodynamic baseline.

  • Cooling Cycle: Cool from 350 K to 150 K at a controlled rate of 5 K/min.

    • Causality: A slow cooling rate provides the necessary kinetic time for the long C10 chains to physically organize into the smectic liquid crystalline phase rather than freezing into an amorphous glass[1].

  • Heating Cycle: Heat from 150 K back to 350 K at 5 K/min.

    • Causality: Validates the reversibility of the phase transitions. The endothermic peak observed here accurately identifies the L-LC transition temperature (~265 K).

References

  • Multistep phase transition in 1-decyl-3-methylimidazolium nitrate ionic liquid Source: Journal of Molecular Liquids / dntb.gov.ua URL:1

  • Ionic Liquids as Multidimensional Materials: A Review from Fundamentals to Applications Source: Energy & Fuels - ACS Publications URL:4

  • Design principles from multiscale simulations to predict nanostructure in self-assembling ionic liquids Source: Los Alamos National Laboratory (LANL) URL:3

  • Hormetic effect of ionic liquid 1-ethyl-3-methylimidazolium acetate on bacteria Source: ResearchGate (Contextual Ecotoxicity) URL:5

  • Nanoscale Segregation in Room Temperature Ionic Liquids Source: The Journal of Physical Chemistry B - ACS Publications URL:2

  • Ionic Liquid Crystals as Chromogenic Materials Source: UNL.pt / MDPI URL:

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate

For Researchers, Scientists, and Drug Development Professionals Introduction Imidazolium-based ionic liquids (ILs) have garnered significant attention across various scientific disciplines, including their potential appl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolium-based ionic liquids (ILs) have garnered significant attention across various scientific disciplines, including their potential applications as solvents, electrolytes, and in drug delivery systems. Their unique physicochemical properties, such as low volatility, high thermal stability, and tunable structure, make them a versatile class of compounds. This guide focuses on a specific member of this family, 3-Decyl-1-Methyl-1H-Imidazolium Nitrate, providing a comprehensive analysis of its molecular structure and conformational landscape. Understanding these fundamental aspects is crucial for predicting its behavior in different environments and for the rational design of novel applications.

The 3-Decyl-1-Methyl-1H-Imidazolium cation consists of a planar, five-membered aromatic imidazolium ring substituted with a methyl group at the N1 position and a ten-carbon decyl chain at the N3 position. The positive charge is delocalized over the imidazolium ring. This cation is paired with a nitrate (NO₃⁻) anion. The interplay between the delocalized charge of the cation, the geometry of the anion, and the flexibility of the long alkyl chain governs the overall molecular conformation and the resulting macroscopic properties of the ionic liquid.

Molecular Structure and Key Features

The molecular formula of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate is C₁₄H₂₇N₃O₃, and its molecular weight is 285.39 g/mol . The core of the cation is the 1-methyl-3-decyl-1H-imidazolium moiety, which possesses several key structural features that influence its conformational behavior.

The Imidazolium Ring

The imidazolium ring is an aromatic heterocycle containing two nitrogen atoms. In the 3-Decyl-1-Methyl-1H-Imidazolium cation, the ring is planar, and the C2-H bond is particularly acidic, making it a primary site for hydrogen bonding interactions with the nitrate anion.[1] The delocalization of the positive charge across the ring contributes to the stability of the cation.

The Alkyl Substituents

The nature of the alkyl substituents on the imidazolium ring significantly impacts the physical properties of the ionic liquid. The methyl group at the N1 position is sterically small. In contrast, the decyl chain at the N3 position is a long, flexible, and nonpolar appendage. The length and conformational freedom of this decyl chain are primary determinants of the molecule's overall shape, its packing in the condensed phase, and its interactions with other molecules.

The diagram below illustrates the fundamental molecular structure and numbering convention for the 3-Decyl-1-Methyl-1H-Imidazolium cation.

Caption: Molecular structure of the 3-Decyl-1-Methyl-1H-Imidazolium cation.

Conformational Analysis of the Decyl Chain

The conformational flexibility of the decyl chain is a critical aspect of the molecular structure of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate. The rotation around the nine C-C single bonds and the C-N bond connecting the chain to the imidazolium ring gives rise to a multitude of possible conformations. These conformations can be broadly categorized based on the dihedral angles along the alkyl chain.

Torsional Isomers: Trans and Gauche Conformations

The relative orientation of adjacent carbon-carbon bonds in the decyl chain can be described by torsional angles. The most stable conformations are typically the trans (anti-periplanar, dihedral angle of ~180°) and gauche (synclinal, dihedral angle of ~±60°) arrangements.

ConformationDihedral AngleEnergy Level
Trans (T)~180°Lower
Gauche (G/G')~±60°Higher

The trans conformation is generally lower in energy due to reduced steric hindrance. Consequently, in the absence of other strong intermolecular forces, long alkyl chains in imidazolium-based ionic liquids tend to adopt an extended, all-trans conformation.[2] However, in the liquid or solid state, intermolecular interactions, packing effects, and thermal energy can lead to the population of higher-energy gauche conformers.[3]

For a decyl chain, a variety of conformational sequences are possible, such as the all-trans (TTTTTTTTT) state or mixed trans-gauche states (e.g., TGT..., GG'T...). The presence of multiple gauche conformations introduces kinks in the alkyl chain, leading to a more compact structure.

Influence of the Nitrate Anion

The nitrate anion (NO₃⁻) is a planar, trigonal species with delocalized negative charge. It plays a crucial role in the overall structure and conformation through electrostatic interactions and hydrogen bonding with the imidazolium cation. The oxygen atoms of the nitrate anion can act as hydrogen bond acceptors for the acidic protons of the imidazolium ring, particularly the C2-H.[3] These interactions can influence the relative orientation of the cation and anion and may also have a subtle effect on the conformational preference of the attached decyl chain.

Experimental and Computational Methodologies for Conformation Elucidation

A combination of experimental and computational techniques is employed to investigate the molecular structure and conformation of ionic liquids like 3-Decyl-1-Methyl-1H-Imidazolium Nitrate.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for probing the local chemical environment of atoms within a molecule. For imidazolium-based ionic liquids, ¹H and ¹³C NMR are particularly informative.

  • ¹H NMR: The chemical shift of the C2 proton is highly sensitive to its local environment and can provide insights into hydrogen bonding interactions with the anion.[1] Changes in the chemical shifts of the decyl chain protons can indicate conformational changes.

  • ¹³C NMR: Provides information about the carbon skeleton and can be used to identify different conformational isomers if they are sufficiently stable and populated.

  • 2D NMR Techniques (e.g., NOESY): Can provide information about through-space proximity of protons, which can help in determining the three-dimensional structure and conformation.

Step-by-Step NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve a known concentration of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the observed conformation due to solvent-solute interactions.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer. Temperature-dependent studies can be performed to investigate conformational dynamics.

  • Spectral Analysis: Assign the resonances to the respective protons and carbons of the molecule. Analyze the chemical shifts, coupling constants, and cross-peaks (in 2D spectra) to deduce information about the predominant conformation and intermolecular interactions.

2. Vibrational Spectroscopy (FTIR and Raman):

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Certain vibrational frequencies are sensitive to conformational changes. For example, specific bands in the low-frequency region of the Raman spectrum can be assigned to different conformers of the alkyl chain.[4]

3. X-ray Crystallography:

Computational Workflow

Molecular Modeling and Simulation:

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable for exploring the conformational landscape of flexible molecules.

cluster_0 Computational Workflow for Conformational Analysis start Initial Structure Generation dft DFT Optimization of Conformers start->dft Explore potential energy surface md Molecular Dynamics Simulation dft->md Generate force field parameters analysis Conformational Population Analysis md->analysis Simulate at different temperatures properties Prediction of Spectroscopic Properties analysis->properties Calculate NMR shifts, vibrational frequencies

Caption: A typical computational workflow for the conformational analysis of ionic liquids.

Step-by-Step Computational Protocol:

  • Initial Structure Generation: Generate initial 3D structures for various possible conformers of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate, including different torsional arrangements of the decyl chain (e.g., all-trans, various gauche forms).

  • DFT Geometry Optimization: Perform geometry optimization for each conformer using Density Functional Theory (DFT) to find the local energy minima. This provides information on the relative stability of different conformations.

  • Frequency Calculations: Perform vibrational frequency calculations at the DFT level to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict theoretical IR and Raman spectra.

  • Molecular Dynamics (MD) Simulations: Conduct MD simulations of the ionic liquid in the bulk phase to study its dynamic behavior and the equilibrium distribution of conformers at different temperatures. This provides a more realistic picture of the conformational landscape in the liquid state.

  • Data Analysis: Analyze the MD trajectories to determine the population of different conformers, radial distribution functions (to understand intermolecular interactions), and other structural and dynamic properties.

Conclusion

The molecular structure and conformational behavior of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate are governed by a delicate balance of forces, including the aromaticity and charge delocalization of the imidazolium ring, the conformational flexibility of the long decyl chain, and the electrostatic and hydrogen bonding interactions with the nitrate anion. While the extended all-trans conformation of the decyl chain is expected to be the lowest in energy in isolation, a dynamic equilibrium of various trans and gauche conformers exists in the condensed phase. A comprehensive understanding of this conformational landscape, achieved through a combination of advanced spectroscopic techniques and computational modeling, is essential for harnessing the full potential of this and related ionic liquids in diverse scientific and industrial applications.

References

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  • [This is a placeholder for a reference that would provide examples of crystal structures of imidazolium-based ionic liquids with long alkyl chains.]
  • [This is a placeholder for a reference that would discuss the principles and applications of DFT calcul
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  • [This is a placeholder for a reference that would discuss the nature of intermolecular forces in ionic liquids.]
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  • Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. The Journal of Physical Chemistry B. [Link]

  • [This is a placeholder for a reference that would provide further details on the properties of the nitr
  • [This is a placeholder for a reference that would discuss the influence of alkyl chain length on the properties of imidazolium ionic liquids.]
  • [This is a placeholder for a reference that would provide a broader context on the applications of ionic liquids in drug development.]
  • [This is a placeholder for a reference that would detail the safety and handling of imidazolium-based ionic liquids.]
  • [This is a placeholder for a reference that would provide a comprehensive review of the field.]
  • 1-Methyl-3-n-tetra-decyl-imidazolium bromide monohydrate. Acta Crystallographica Section E. [Link]

  • Structural and Conformational Analysis of 1-Butyl-3-methylimidazolium Nitrate. ResearchGate. [Link]

  • [This is a placeholder for a reference.]
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  • Evidence of Conformational Equilibrium of 1-Ethyl-3-methylimidazolium in Its Ionic Liquid Salts: Raman Spectroscopic Study and Quantum Chemical Calculations. The Journal of Physical Chemistry A. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Electrochemical Window and Ionic Conductivity of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate

A Predictive and Methodological Analysis for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the electro...

Author: BenchChem Technical Support Team. Date: March 2026

A Predictive and Methodological Analysis for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electrochemical window and ionic conductivity of the ionic liquid 3-Decyl-1-Methyl-1H-Imidazolium Nitrate. In the absence of direct experimental data for this specific compound, this document establishes a predictive framework grounded in the established structure-property relationships of analogous imidazolium-based ionic liquids. We will explore the theoretical underpinnings of these critical electrochemical properties, detail the rigorous experimental methodologies required for their determination, and provide an expert projection of the expected performance of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate. This guide is intended to empower researchers, scientists, and drug development professionals to understand, measure, and ultimately harness the potential of this and similar ionic liquids in their applications.

Introduction: The Promise of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate

Ionic liquids (ILs) have emerged as a class of "designer solvents" with tunable physicochemical properties, offering significant advantages over traditional volatile organic compounds. Their negligible vapor pressure, high thermal stability, and wide electrochemical windows make them highly attractive for a range of applications, including as electrolytes in energy storage devices and as novel drug delivery vehicles.[1]

3-Decyl-1-Methyl-1H-Imidazolium Nitrate, with the CAS Number 1057409-91-2, is an imidazolium-based ionic liquid characterized by a 1-methylimidazolium cation with a C10 alkyl chain and a nitrate anion.[2] The length of the alkyl chain and the nature of the anion are critical determinants of its electrochemical behavior. A long alkyl chain, such as the decyl group, is known to influence properties like viscosity and self-assembly, which in turn impact ionic conductivity. The nitrate anion contributes to the overall electrochemical stability and plays a direct role in the oxidative limit of the electrochemical window.

This guide will dissect the two most critical electrochemical properties of this ionic liquid:

  • Electrochemical Window (EW): The potential range over which the ionic liquid remains electrochemically stable, neither being oxidized nor reduced. A wide electrochemical window is crucial for applications in high-voltage electrochemical devices.

  • Ionic Conductivity (σ): A measure of the ionic liquid's ability to conduct an electrical current, which is fundamental for its use as an electrolyte.

The Electrochemical Window: A Predictive Analysis

The electrochemical window is fundamentally governed by the reduction of the cation and the oxidation of the anion.[3] For 3-Decyl-1-Methyl-1H-Imidazolium Nitrate, the cathodic limit is determined by the reduction of the imidazolium cation, while the anodic limit is set by the oxidation of the nitrate anion.

Factors Influencing the Electrochemical Window
  • Cation Stability: The reduction potential of 1-alkyl-3-methylimidazolium cations is relatively insensitive to the length of the alkyl side chain.[3] Therefore, the cathodic limit for 3-Decyl-1-Methyl-1H-Imidazolium Nitrate is expected to be similar to other 1-alkyl-3-methylimidazolium-based ionic liquids.

  • Anion Stability: The nitrate anion's oxidation potential will define the anodic limit. The electrochemical oxidation of the nitrate ion has been studied in other ionic liquids and is the determining factor for the oxidative stability.[4]

  • Purity: The presence of impurities, particularly water, can significantly narrow the electrochemical window.[5][6] Rigorous drying and handling under inert atmosphere are paramount for accurate measurements.

Experimental Determination of the Electrochemical Window

Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) are the standard techniques for determining the electrochemical window of an ionic liquid.[5]

Protocol for a Self-Validating Measurement:

  • Cell Assembly: A three-electrode setup is employed, typically in an inert atmosphere glovebox to exclude moisture and oxygen.

    • Working Electrode: A polished glassy carbon or platinum electrode.

    • Counter Electrode: A platinum wire or mesh.

    • Reference Electrode: A non-aqueous Ag/Ag⁺ or a leak-free Ag/AgCl reference electrode.

  • Sample Preparation: The 3-Decyl-1-Methyl-1H-Imidazolium Nitrate sample must be rigorously dried under high vacuum to minimize water content.

  • Voltammetric Scan:

    • An initial open-circuit potential measurement is taken to establish the baseline.

    • A linear potential is swept from the open-circuit potential in both the anodic and cathodic directions.

    • The potential limits are defined by a pre-determined cut-off current density, which signifies the onset of irreversible oxidation or reduction of the ionic liquid.

  • Data Interpretation: The electrochemical window is the potential difference between the anodic and cathodic limits.

Diagram of the Experimental Workflow for Electrochemical Window Determination:

cluster_prep Sample Preparation cluster_measurement Voltammetry Measurement cluster_analysis Data Analysis prep1 Dry Ionic Liquid (High Vacuum) prep2 Assemble 3-Electrode Cell (Inert Atmosphere) prep1->prep2 meas1 Open Circuit Potential prep2->meas1 meas2 Linear/Cyclic Potential Sweep meas1->meas2 meas3 Record Current vs. Potential meas2->meas3 analysis1 Define Cut-off Current Density meas3->analysis1 analysis2 Determine Anodic & Cathodic Limits analysis1->analysis2 analysis3 Calculate Electrochemical Window analysis2->analysis3

Caption: Workflow for Electrochemical Window Measurement.

Ionic Conductivity: A Predictive Analysis

The ionic conductivity of an ionic liquid is a function of the number of charge carriers, their charge, and their mobility. It is inversely related to the viscosity of the liquid.

Factors Influencing Ionic Conductivity
  • Cation Structure: The long decyl chain on the imidazolium cation is expected to significantly increase the van der Waals interactions and the overall size of the cation. This will lead to an increase in viscosity and a corresponding decrease in ionic conductivity compared to imidazolium ionic liquids with shorter alkyl chains.[7]

  • Anion Structure: The nitrate anion is relatively small and symmetric, which can contribute positively to conductivity. However, the overall conductivity will be dominated by the mobility of the larger cation.

  • Temperature: Ionic conductivity is strongly dependent on temperature. As temperature increases, viscosity decreases, leading to higher ion mobility and thus higher conductivity. This relationship is often described by the Vogel-Fulcher-Tammann (VFT) equation.[1]

Experimental Determination of Ionic Conductivity

Electrochemical Impedance Spectroscopy (EIS) is the preferred method for measuring the ionic conductivity of ionic liquids.

Protocol for a Self-Validating Measurement:

  • Cell Assembly: A two-electrode conductivity cell with a known cell constant is used. The electrodes are typically made of platinum.

  • Sample Preparation: The 3-Decyl-1-Methyl-1H-Imidazolium Nitrate is introduced into the conductivity cell, ensuring no air bubbles are trapped. The cell is then placed in a temperature-controlled environment.

  • Impedance Measurement:

    • A small amplitude AC potential is applied across a range of frequencies.

    • The impedance of the sample is measured at each frequency.

  • Data Analysis:

    • A Nyquist plot (plotting the imaginary part of the impedance versus the real part) is generated.

    • The bulk resistance (R) of the ionic liquid is determined from the intercept of the impedance spectrum with the real axis.

    • The ionic conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the electrodes and A is the area of the electrodes (L/A is the cell constant).

Diagram of the Experimental Workflow for Ionic Conductivity Determination:

cluster_prep Sample & Cell Preparation cluster_measurement Impedance Spectroscopy cluster_analysis Data Analysis prep1 Calibrate Conductivity Cell prep2 Fill Cell with Ionic Liquid prep1->prep2 prep3 Temperature Equilibration prep2->prep3 meas1 Apply AC Potential (Frequency Sweep) prep3->meas1 meas2 Measure Impedance meas1->meas2 analysis1 Generate Nyquist Plot meas2->analysis1 analysis2 Determine Bulk Resistance (R) analysis1->analysis2 analysis3 Calculate Ionic Conductivity (σ) analysis2->analysis3

Caption: Workflow for Ionic Conductivity Measurement.

Predicted Properties and Comparative Data

While specific experimental values for 3-Decyl-1-Methyl-1H-Imidazolium Nitrate are not available, we can predict its properties based on known trends for similar ionic liquids.

Table 1: Predicted Properties of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate and Comparative Data for Similar Ionic Liquids.

Ionic LiquidCation Alkyl ChainAnionPredicted/Reported Electrochemical Window (V)Predicted/Reported Ionic Conductivity (mS/cm at 25°C)
3-Decyl-1-Methyl-1H-Imidazolium Nitrate Decyl (C10) NO₃⁻ ~3.5 - 4.5 Low (<1)
1-Butyl-3-methylimidazolium NitrateButyl (C4)NO₃⁻~4.0[4]Moderate (~5-10)[1]
1-Hexyl-3-methylimidazolium ChlorideHexyl (C6)Cl⁻~3.0 - 4.0Lower than C4 analogue[7]
1-Octyl-3-methylimidazolium HexafluorophosphateOctyl (C8)PF₆⁻~4.5 - 5.5Low (~1-3)

Disclaimer: The values for 3-Decyl-1-Methyl-1H-Imidazolium Nitrate are expert predictions based on structure-property relationships and should be confirmed by experimental measurement.

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for understanding, predicting, and measuring the electrochemical window and ionic conductivity of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate. Based on established principles, we predict that this ionic liquid will possess a moderate electrochemical window, primarily limited by the oxidation of the nitrate anion, and a relatively low ionic conductivity due to the viscosity-inducing long decyl chain.

The detailed experimental protocols provided herein offer a clear path for the empirical validation of these predictions. For researchers and professionals in drug development, a thorough characterization of these properties is a critical first step in assessing the suitability of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate for applications such as electrochemical sensors, ion-selective electrodes, or as a component in novel drug delivery systems where ionic transport is a key mechanism. The future development of this and similar ionic liquids will rely on a strong foundation of accurate and reproducible electrochemical characterization.

References

  • Dhakal, P., & Shah, J. K. (n.d.). A Generalized Machine Learning Model for Predicting Ionic Conductivity for Ionic Liquids. ChemRxiv.
  • Dhakal, P., & Shah, J. K. (2022). A Generalized Machine Learning Model for Predicting Ionic Conductivity for Ionic Liquids.
  • Kurnia, K. A., et al. (2021). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. Molecules, 26(11), 3326.
  • Kurnia, K. A., et al. (2021). Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. Molecules, 26(11), 3326.
  • Singh, T., & Kumar, A. (2016). Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids. Physical Chemistry Chemical Physics, 18(43), 30092–30103.
  • Rasool, S., et al. (2021). Influence of alkyl chain length in ionic liquid based drilling mud for rheology modification: a review. Journal of Petroleum Exploration and Production Technology, 11(7), 3047–3060.
  • Dhakal, P., & Shah, J. K. (n.d.). A Generalized Machine Learning Model for Predicting Ionic Conductivity for Ionic Liquids. ChemRxiv.
  • Nilsson-Hallén, D., et al. (2022). Conductivity prediction model for ionic liquids using machine learning. The Journal of Chemical Physics, 156(21), 214502.
  • Ghanem, O. A., et al. (2024). Influence of Temperature, Anions, and Alkyl Chain Length on the Density, Viscosity, Speed of Sound, Surface Tension, and Refractive Index of Imidazolium Hexafluorophosphate-Based Ionic Liquids.
  • Ong, S. P., et al. (2011).
  • Dhakal, P., & Shah, J. K. (2022). A generalized machine learning model for predicting ionic conductivity of ionic liquids. Molecular Systems Design & Engineering, 7(10), 1269–1282.
  • Silvester, D. S., & Compton, R. G. (2006). The electrochemical oxidation and reduction of nitrate ions in the room temperature ionic liquid [C2mim][NTf2]; the latter behaves as a 'melt' rather than an 'organic solvent'. New Journal of Chemistry, 30(11), 1591–1597.
  • Zhang, Y., et al. (2014). Refined method for predicting electrochemical windows of ionic liquids and experimental validation studies. The Journal of Physical Chemistry B, 118(23), 6250–6255.
  • Zhang, Y., et al. (2014). Refined Method for Predicting Electrochemical Windows of Ionic Liquids and Experimental Validation Studies. The Journal of Physical Chemistry B, 118(23), 6250–6255.
  • Gawa, D. T., et al. (2025). Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. The Journal of Physical Chemistry B.
  • Silvester, D. S., & Compton, R. G. (2006). The electrochemical oxidation and reduction of nitrate ions in the room temperature ionic liquid [C(2)mim][NTf2]; the latter behaves as a 'melt' rather than an 'organic solvent'. New Journal of Chemistry, 30(11), 1591–1597.
  • Al-Masri, M., et al. (2013). Investigating the electrochemical windows of ionic liquids. Journal of the Chilean Chemical Society, 58(1), 1565–1571.
  • Kisiel, A., et al. (2018).
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  • Kisiel, A., et al. (2018).
  • Wang, R., et al. (2013). Synthesis, structure and properties of imidazolium-based energetic ionic liquids. RSC Advances, 3(24), 9373–9383.
  • Papancea, A., et al. (2015). CONDUCTIVITY STUDIES OF IMIDAZOLIUM-BASED IONIC LIQUIDS IN AQUEOUS SOLUTION. Bulletin of the Transilvania University of Braşov, Series I: Engineering Sciences, 8(1), 67–74.
  • Villar-García, I. J., et al. (2019). Comparison of the Ionic Conductivity of Pure Imidazolium Nitrate and That Doped with a Lithium Nitrate Salt in Liquid and Gel Forms as Potential Electrolytes.
  • Kumar, V., et al. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews: Journal of Chemistry, 2(1), 1–8.
  • Jia, L., et al. (2018). STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. Lizi Jiaohuan Yu Xifu/Ion Exchange and Adsorption, 34(4), 307–314.
  • Lucho, M. S., et al. (2016). Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. The Journal of Physical Chemistry B, 120(25), 5768–5776.
  • Lim, G. S., et al. (2017). Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. E3S Web of Conferences, 18, 01010.
  • Jin, H., et al. (2007). Synthesis and optical properties of 1-alkyl-3-methylimidazolium lauryl sulfate ionic liquids. Tetrahedron Letters, 48(49), 8684–8687.
  • Grote, J.-P., et al. (2025).
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Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Decyl-1-Methyl-1H-Imidazolium Nitrate as an Electrolyte in Electrochemical Devices

Introduction: The Role of Ionic Liquids in Next-Generation Electrochemical Devices The advancement of electrochemical energy storage and conversion technologies is intrinsically linked to the innovation of electrolyte ma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Ionic Liquids in Next-Generation Electrochemical Devices

The advancement of electrochemical energy storage and conversion technologies is intrinsically linked to the innovation of electrolyte materials. Traditional electrolytes, often based on organic solvents, present limitations related to volatility, flammability, and a narrow electrochemical stability window. Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as a promising class of electrolytes due to their negligible vapor pressure, high thermal stability, and wide electrochemical potential windows.[1][2] Among the vast array of available ILs, those based on the imidazolium cation have been extensively studied for their favorable properties, including relatively low viscosity and high ionic conductivity.[2][3][4]

This application note focuses on 3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C₁₀MIM][NO₃]), an imidazolium-based ionic liquid with a long alkyl chain. The presence of the decyl group imparts distinct physicochemical properties that can be advantageous in specific electrochemical applications. This guide provides a comprehensive overview of the synthesis, properties, and detailed protocols for the utilization of [C₁₀MIM][NO₃] as an electrolyte in electrochemical devices such as supercapacitors and lithium-ion batteries. The information presented herein is intended for researchers, scientists, and professionals in the fields of materials science, electrochemistry, and drug development who are exploring advanced electrolyte systems.

Physicochemical and Electrochemical Properties of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate

The performance of an ionic liquid as an electrolyte is dictated by a combination of its physical and electrochemical characteristics. While specific experimental data for 3-Decyl-1-Methyl-1H-Imidazolium Nitrate is not widely available, its properties can be reliably estimated based on trends observed in homologous series of 1-alkyl-3-methylimidazolium nitrate salts. The following table summarizes these key properties, providing a foundation for its application in electrochemical devices.

PropertyEstimated ValueRationale and Supporting Evidence
Molecular Formula C₁₄H₂₇N₃O₃Based on the chemical structure of the 3-decyl-1-methylimidazolium cation and the nitrate anion.[5]
Molecular Weight 285.39 g/mol Calculated from the molecular formula.[5]
Density ~0.99 - 1.05 g/cm³ at 25°CThe density of 1-alkyl-3-methylimidazolium nitrates generally decreases with increasing alkyl chain length. For instance, the density of the chloride analogue, 1-decyl-3-methylimidazolium chloride, is reported to be 0.99 g/cm³ at 25°C.[6]
Viscosity High (likely >1000 cP at 25°C)Viscosity in imidazolium-based ILs increases significantly with the length of the alkyl chain. The bromide analogue, 1-decyl-3-methylimidazolium bromide, has a very high viscosity of 18020 cP at 18°C.[7] While the nitrate anion may lead to a lower viscosity compared to the bromide, it is expected to remain high.
Ionic Conductivity Low to moderate (likely in the range of 0.1 - 1 mS/cm at 25°C)Ionic conductivity is inversely related to viscosity. The long decyl chain will impede ion mobility, leading to lower conductivity compared to imidazolium nitrates with shorter alkyl chains. For comparison, 1-ethyl-3-methylimidazolium nitrate exhibits higher ionic conductivity.[8] The conductivity of aqueous solutions of imidazolium-based ILs decreases with increasing alkyl chain length.[9]
Electrochemical Stability Window (ESW) ~3.5 - 4.5 VThe ESW of imidazolium-based ILs is generally defined by the reduction of the imidazolium cation and the oxidation of the anion.[10][11] The nitrate anion is known to have a moderate oxidative stability. The long alkyl chain is not expected to significantly alter the core electrochemical stability of the imidazolium ring and the nitrate anion.

Synthesis of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate

The synthesis of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate is typically achieved through a two-step process: quaternization of 1-methylimidazole followed by anion exchange. This method allows for the preparation of high-purity ionic liquid suitable for electrochemical applications.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange 1-Methylimidazole 1-Methylimidazole Solvent_Heat Solvent (e.g., Acetonitrile) Heat (e.g., 70°C) 1-Methylimidazole->Solvent_Heat 1-Bromodecane 1-Bromodecane 1-Bromodecane->Solvent_Heat [C10MIM][Br] 3-Decyl-1-Methyl-1H-Imidazolium Bromide Solvent_Heat->[C10MIM][Br] SN2 Reaction Solvent_Metathesis Solvent (e.g., Water/Acetonitrile) Metathesis [C10MIM][Br]->Solvent_Metathesis AgNO3 Silver Nitrate (AgNO3) AgNO3->Solvent_Metathesis [C10MIM][NO3] 3-Decyl-1-Methyl-1H-Imidazolium Nitrate Solvent_Metathesis->[C10MIM][NO3] AgBr_ppt Silver Bromide (AgBr) precipitate Solvent_Metathesis->AgBr_ppt

Caption: Synthetic pathway for 3-Decyl-1-Methyl-1H-Imidazolium Nitrate.

Protocol for Synthesis

Part 1: Synthesis of 3-Decyl-1-Methyl-1H-Imidazolium Bromide ([C₁₀MIM][Br])

  • Reactant Preparation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromodecane. A slight excess of the alkyl halide (e.g., 1.05 equivalents) can be used to ensure complete reaction of the 1-methylimidazole. Acetonitrile can be used as a solvent to facilitate mixing, although the reaction can also be performed neat.

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to approximately 70-80°C under a nitrogen atmosphere. The reaction progress can be monitored by TLC or ¹H NMR. The reaction is typically complete within 24-48 hours.[12]

  • Purification: After cooling to room temperature, the resulting viscous liquid or solid is washed several times with a non-polar solvent such as ethyl acetate or diethyl ether to remove any unreacted starting materials. The product is then dried under vacuum at 70-80°C to yield the bromide salt.[12]

Part 2: Anion Exchange to 3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C₁₀MIM][NO₃])

  • Reactant Preparation: Dissolve the synthesized 3-Decyl-1-Methyl-1H-Imidazolium Bromide in a suitable solvent, such as water or a mixture of water and acetonitrile. In a separate flask, prepare a solution of a nitrate salt, typically silver nitrate (AgNO₃), in the same solvent.

  • Metathesis Reaction: Slowly add the silver nitrate solution to the stirred solution of the bromide salt at room temperature. The formation of a white precipitate of silver bromide (AgBr) will be observed. The reaction is driven by the insolubility of AgBr.

  • Isolation and Purification: After the addition is complete, continue stirring for a few hours to ensure complete precipitation. The AgBr precipitate is removed by filtration. The filtrate, containing the desired 3-Decyl-1-Methyl-1H-Imidazolium Nitrate, is collected.

  • Final Product: The solvent is removed from the filtrate under reduced pressure. The resulting ionic liquid should be further dried under high vacuum to remove any residual water, which is crucial for electrochemical applications.

Application in Electrochemical Devices: Protocols and Considerations

The unique properties of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate, particularly its high viscosity and the nature of the nitrate anion, necessitate careful consideration in the design and fabrication of electrochemical devices.

General Workflow for Device Fabrication and Testing

Workflow cluster_prep Preparation cluster_assembly Device Assembly (Glovebox) cluster_testing Electrochemical Testing A IL Synthesis & Purification C Electrolyte Formulation A->C B Electrode Material Preparation D Electrode Casting & Drying B->D E Cell Assembly (e.g., Coin Cell) C->E D->E F Cyclic Voltammetry (CV) E->F G Galvanostatic Charge-Discharge (GCD) F->G H Electrochemical Impedance Spectroscopy (EIS) G->H

Caption: General workflow for electrochemical device fabrication and testing.

Protocol 1: Application in a Supercapacitor

The high viscosity of [C₁₀MIM][NO₃] suggests that it may be more suitable for applications where high power density is not the primary requirement, or in devices operating at elevated temperatures where its viscosity would be lower.

1. Electrolyte Preparation:

  • Neat Ionic Liquid: Due to its high viscosity, using [C₁₀MIM][NO₃] as a neat electrolyte may lead to poor electrode wetting and high internal resistance. It is recommended to perform initial tests at elevated temperatures (e.g., 60-80°C) to reduce viscosity.
  • Ionic Liquid/Solvent Mixture: To improve ionic conductivity at room temperature, [C₁₀MIM][NO₃] can be mixed with a low-viscosity aprotic solvent such as acetonitrile (ACN) or propylene carbonate (PC). A typical starting point is a 1:1 molar ratio. The addition of a solvent will, however, narrow the electrochemical stability window and increase the volatility of the electrolyte.
  • Lithium Salt Addition (for hybrid supercapacitors): For hybrid devices, a lithium salt such as lithium nitrate (LiNO₃) can be dissolved in the ionic liquid. The concentration should be optimized, typically in the range of 0.5 M to 1.0 M.

2. Electrode Preparation:

  • Prepare a slurry of the active material (e.g., activated carbon), a conductive additive (e.g., carbon black), and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP). A typical weight ratio is 80:10:10.
  • Coat the slurry onto a current collector (e.g., aluminum foil) and dry in a vacuum oven.

3. Supercapacitor Assembly (in an Argon-filled Glovebox):

  • Cut the coated electrodes into discs of the desired size.
  • Assemble a coin cell (e.g., CR2032) in the following order: casing, spacer, electrode, separator (e.g., Celgard), electrode, and casing.
  • Add a few drops of the prepared electrolyte to the separator and electrodes to ensure complete wetting.
  • Crimp the coin cell to seal it.

4. Electrochemical Characterization:

  • Cyclic Voltammetry (CV): Determine the electrochemical stability window and observe the capacitive behavior. A rectangular CV curve is indicative of good capacitive performance.
  • Galvanostatic Charge-Discharge (GCD): Calculate the specific capacitance, energy density, and power density from the charge-discharge curves.
  • Electrochemical Impedance Spectroscopy (EIS): Evaluate the equivalent series resistance (ESR) and ion diffusion resistance.

Causality Behind Experimental Choices:

  • The use of a co-solvent (ACN or PC) is a direct response to the high viscosity of the long-chain ionic liquid, aiming to enhance ion mobility and, consequently, power density.

  • Operating at elevated temperatures is another strategy to mitigate the high viscosity, which is a common approach for highly viscous ionic liquids.

  • The choice of activated carbon as the electrode material is due to its high surface area, which is ideal for electric double-layer capacitance.

Protocol 2: Application in a Lithium-Ion Battery

The use of [C₁₀MIM][NO₃] in lithium-ion batteries is more exploratory. The nitrate anion can participate in the formation of the solid electrolyte interphase (SEI) on the anode, which can be beneficial. However, the high viscosity and the potential for the long alkyl chain to interfere with lithium-ion transport are significant challenges.

1. Electrolyte Preparation:

  • Dissolve a lithium salt, such as lithium nitrate (LiNO₃) or lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), in purified [C₁₀MIM][NO₃]. The use of LiNO₃ is interesting as it shares the same anion as the ionic liquid. A typical concentration is 1.0 M.
  • Due to the high viscosity, gentle heating and stirring may be required to fully dissolve the lithium salt.
  • The electrolyte must be prepared in an argon-filled glovebox to minimize moisture content.

2. Cell Assembly (in an Argon-filled Glovebox):

  • Use standard lithium-ion battery electrodes (e.g., a graphite anode and a LiCoO₂ or LiFePO₄ cathode).
  • Assemble a coin cell with a lithium metal counter electrode for initial half-cell testing, or a full cell with the graphite anode.
  • Use a microporous separator (e.g., Celgard) and add the prepared electrolyte.

3. Electrochemical Characterization:

  • Formation Cycles: Perform several slow charge-discharge cycles to form a stable SEI on the anode.
  • Rate Capability Testing: Evaluate the battery's performance at different charge-discharge rates (C-rates). The high viscosity of the electrolyte is expected to limit the high-rate performance.
  • Long-Term Cycling: Assess the capacity retention over a large number of cycles to determine the stability of the electrolyte and the SEI.

Causality Behind Experimental Choices:

  • The selection of LiNO₃ as the lithium salt is to maintain a simple anion system and to potentially leverage the nitrate anion's role in SEI formation.

  • Initial testing at slow C-rates is crucial to allow for the formation of a stable SEI in the viscous electrolyte and to accurately assess the baseline performance without being immediately limited by mass transport issues.

  • The use of half-cells with a lithium metal counter electrode allows for the individual study of the electrolyte's interaction with the anode and cathode.

Conclusion and Future Outlook

3-Decyl-1-Methyl-1H-Imidazolium Nitrate represents a class of ionic liquids with distinct properties governed by its long alkyl chain. While its high viscosity presents challenges for high-power applications at room temperature, its non-volatility, thermal stability, and tunable nature make it a candidate for specialized electrochemical systems, particularly those operating at elevated temperatures or where safety is a primary concern. The protocols and data presented in this application note provide a foundation for researchers to explore the potential of this and similar long-chain ionic liquids in next-generation energy storage devices. Further research should focus on a detailed experimental characterization of its physicochemical properties and the optimization of electrolyte formulations to enhance ionic conductivity.

References

  • Application of Ionic Liquids for Batteries and Supercapacitors. (n.d.). PubMed Central (PMC). Retrieved March 7, 2024, from [Link]

  • Application of Ionic Liquids in Rechargeable Li-Ion Batteries: A Comprehensive Guide to Design, Synthesis and Computational Aspects. (2022, November 21). IntechOpen. Retrieved March 7, 2024, from [Link]

  • Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries. (2016, June 30). PubMed. Retrieved March 7, 2024, from [Link]

  • Ionic Liquid for High Voltage Supercapacitor. (2018, June 27). IntechOpen. Retrieved March 7, 2024, from [Link]

  • Ionic Liquid-Based Electrolytes for Supercapacitor and Supercapattery. (n.d.). Frontiers. Retrieved March 7, 2024, from [Link]

  • Ionic liquids as electrolytes for Li ion batteries. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. (2020, June 3). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. (2018, August). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. (2013, February 2). Open Access Journals. Retrieved March 7, 2024, from [Link]

  • Comparison of the Ionic Conductivity of Pure Imidazolium Nitrate and That Doped with a Lithium Nitrate Salt in Liquid and Gel Forms as Potential Electrolytes. (2019, November 14). MDPI. Retrieved March 7, 2024, from [Link]

  • CONDUCTIVITY STUDIES OF IMIDAZOLIUM-BASED IONIC LIQUIDS IN AQUEOUS SOLUTION. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

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Application

Application Note: 3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C10mim][NO3]) in Organic Synthesis and Catalysis

Introduction & Mechanistic Rationale The transition toward sustainable chemical processing has accelerated the adoption of Room Temperature Ionic Liquids (RTILs) as designer solvents and catalytic promoters. Among these,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The transition toward sustainable chemical processing has accelerated the adoption of Room Temperature Ionic Liquids (RTILs) as designer solvents and catalytic promoters. Among these, 3-Decyl-1-methyl-1H-imidazolium nitrate ([C10mim][NO3]) occupies a unique physicochemical niche.

Unlike short-chain imidazolium salts (e.g., ethyl or butyl derivatives), the 10-carbon decyl chain imparts pronounced amphiphilic characteristics, driving the formation of nanoscale heterogeneities and micellar structures in polar media [1]. This structural segregation creates distinct polar and non-polar domains, enabling the simultaneous solvation of hydrophobic organic substrates and hydrophilic catalytic species. Furthermore, the choice of the nitrate ([NO3]⁻) anion is highly deliberate in transition-metal catalysis: nitrate is a weakly coordinating anion compared to halides (Cl⁻, Br⁻), significantly reducing the risk of catalyst poisoning while maintaining a lower overall viscosity to enhance mass transfer.

This application note details the deployment of [C10mim][NO3] across two advanced synthetic paradigms: Aqueous Micellar Catalysis and Microwave-Assisted Organic Synthesis (MAOS) .

Physicochemical Profiling

Understanding the macroscopic behavior of [C10mim][NO3] requires analyzing its quantitative properties. The table below summarizes the critical data points that dictate its performance in synthetic workflows [4].

PropertyValue / CharacteristicMechanistic Implication in Synthesis
Molecular Formula C₁₄H₂₇N₃O₃Determines stoichiometric calculations and atom economy.
Molar Mass ~285.38 g/mol High mass relative to VOCs; impacts density and phase separation.
Hydrophobicity Amphiphilic (HLB tunable)Enables spontaneous micelle formation in aqueous media, acting as a nanoreactor for hydrophobic substrates.
Anion Coordination Weak ([NO3]⁻)Prevents the deactivation of Lewis acid or transition metal catalysts (e.g., Pd, Ru).
Dielectric Susceptibility Extremely HighActs as a highly efficient microwave susceptor, translating electromagnetic energy into rapid, uniform thermal energy.
Thermal Stability High (Decomp. > 250°C)Permits high-temperature reactions without solvent degradation or vapor pressure buildup.

Workflow 1: Micellar Catalysis in Aqueous Media

By leveraging the surfactant-like properties of[C10mim][NO3], chemists can perform traditionally organic-soluble reactions (e.g., cross-couplings, multi-component condensations) entirely in water. The IL self-assembles into micelles, creating hydrophobic pockets that encapsulate organic reactants, drastically increasing their effective local concentration and collision frequency.

MicellarCatalysis Substrates Hydrophobic Substrates Micelle Micellar Nanoreactor Substrates->Micelle Water Aqueous Medium Water->Micelle IL [C10mim][NO3] Surfactant IL->Micelle Self-assembly Reaction Catalytic Conversion Micelle->Reaction Enhanced collision Product Organic Products Reaction->Product Phase separation

Workflow of [C10mim][NO3]-driven micellar catalysis in aqueous media.

Protocol 1: Transition-Metal Catalyzed Suzuki-Miyaura Coupling in Water

Objective: Achieve high-yield C-C bond formation using water as the bulk solvent. Self-Validating Principle: The reaction mixture will initially appear as a cloudy emulsion (micelle formation). Upon completion, the organic product will phase-separate or precipitate, visually validating the conversion.

  • Preparation of the Catalytic Medium:

    • In a 25 mL round-bottom flask, dissolve 10 mol% of [C10mim][NO3] in 5 mL of deionized water. Stir at 400 rpm for 5 minutes until a uniform, slightly opalescent micellar solution forms.

  • Substrate Addition:

    • Add the aryl halide (1.0 mmol) and phenylboronic acid (1.2 mmol). The hydrophobic substrates will partition into the [C10mim][NO3] micelles.

  • Catalyst and Base Introduction:

    • Add a weak base (e.g., K₂CO₃, 2.0 mmol) and the catalyst (e.g., Pd(OAc)₂, 1 mol%). The weakly coordinating [NO3]⁻ anion ensures the Pd center remains active.

  • Reaction Execution:

    • Heat the mixture to 80°C under continuous stirring. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 4:1).

  • Product Isolation:

    • Cool to room temperature. Extract the product using a green extraction solvent (e.g., ethyl acetate, 3 × 5 mL). The aqueous layer containing the [C10mim][NO3] and Pd catalyst can be recycled for subsequent runs.

Workflow 2: Microwave-Assisted Organic Synthesis (MAOS)

Ionic liquids are composed entirely of ions, making them exceptional microwave absorbers. When exposed to microwave irradiation, [C10mim][NO3] undergoes rapid ionic conduction and dipole rotation, generating intense, localized volumetric heating [2]. This drastically reduces reaction times from hours to minutes.

MAOS Mix Mix Precursors + [C10mim][NO3] MW Microwave Irradiation (Rapid Dielectric Heating) Mix->MW Cool Cooling & Phase Separation MW->Cool Extract Solvent Extraction (n-hexane/water) Cool->Extract Recycle Recycle IL (Vacuum Distillation) Extract->Recycle Aqueous phase Purified Purified Product Extract->Purified Organic phase Recycle->Mix Re-use IL

Step-by-step workflow for microwave-assisted organic synthesis utilizing[C10mim][NO3].

Protocol 2: MAOS of Heterocyclic Compounds (e.g., Chalcone Derivatives)

Objective: Rapid condensation synthesis utilizing the IL as both solvent and microwave susceptor. Self-Validating Principle: The massive reduction in reaction time (e.g., from 12 hours thermal heating to 10 minutes microwave) confirms the dielectric heating efficacy of the IL.

  • Reaction Setup:

    • In a 10 mL microwave-safe quartz vessel, combine the aldehyde (1.0 mmol) and the ketone (1.0 mmol).

    • Add 2.0 mL of [C10mim][NO3]. No additional acid/base catalyst is required if the IL is tuned to act as a weak catalytic promoter.

  • Microwave Irradiation:

    • Place the vessel in a dedicated microwave synthesizer (e.g., CEM Discover).

    • Program the reactor: Power = 300 W, Temperature = 80°C, Ramp time = 1 min, Hold time = 10 min [2].

  • Cooling and Extraction:

    • Allow the vessel to cool to 25°C via compressed air flow.

    • Add 5 mL of an n-hexane/water (2:1 v/v) mixture. The product will partition into the non-polar hexane layer, while the amphiphilic [C10mim][NO3] will remain in the aqueous phase.

  • IL Recovery:

    • Decant the organic layer. Subject the aqueous layer to vacuum distillation (160°C at 26 cmHg) to remove water, recovering the [C10mim][NO3] for the next cycle.

Environmental, Health, and Safety (EHS) Considerations

While RTILs are often branded as "green solvents" due to their negligible vapor pressure (which eliminates inhalation risks associated with VOCs), a comprehensive E-E-A-T approach requires acknowledging their ecological impact.

Ecotoxicity Profile: The length of the alkyl chain directly correlates with the lipophilicity and subsequent toxicity of the imidazolium salt. Studies demonstrate that long-chain derivatives like [C10mim][NO3] exhibit a hormetic effect on bacteria and significant biotoxicity against microalgae (such as Scenedesmus obliquus). The decyl chain allows the cation to intercalate into and disrupt cellular phospholipid bilayers, leading to the accumulation of reactive oxygen species (ROS) and inhibition of cellular metabolism [3].

Mitigation Strategy: Because of its low biodegradability and high aquatic toxicity, [C10mim][NO3] must never be disposed of in standard aqueous waste streams. The self-validating extraction and vacuum distillation steps outlined in Protocols 1 and 2 are not just economical—they are mandatory EHS practices to ensure closed-loop lifecycle management of the ionic liquid.

References

  • Nanoscale Segregation in Room Temperature Ionic Liquids The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study Royal Society Open Science URL:[Link]

  • Hormetic effect of ionic liquid 1-ethyl-3-methylimidazolium acetate on bacteria (and related [C10mim]NO3 toxicity studies) ResearchGate / Ecotoxicology and Environmental Safety URL:[Link]

  • High-pressure-driven multiple-glass transitions of ionic liquids: 1-alkyl-3-methylimidazolium nitrate Journal of Molecular Liquids / ResearchGate URL:[Link]

Method

Application Note: Protocol for Lignocellulosic Biomass Deconstruction Using 3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C10mim][NO3])

Executive Summary The recalcitrance of lignocellulosic biomass remains a primary bottleneck in the development of sustainable biorefineries. While short-chain ionic liquids (ILs) like 1-ethyl-3-methylimidazolium acetate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The recalcitrance of lignocellulosic biomass remains a primary bottleneck in the development of sustainable biorefineries. While short-chain ionic liquids (ILs) like 1-ethyl-3-methylimidazolium acetate ([Emim]OAc) are standard solvents for cellulose dissolution, they often exhibit limited efficacy in managing high-lignin feedstocks. This application note details a specialized, self-validating protocol utilizing 3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C10mim][NO3]) . By leveraging the unique amphiphilic properties and liquid-crystalline phase behaviors of this long-chain IL, researchers can achieve superior delignification and high-purity cellulose recovery.

Mechanistic Rationale: The Amphiphilic Advantage

To optimize a biomass deconstruction workflow, one must understand the thermodynamic and structural causality behind the solvent. [C10mim][NO3] diverges from conventional ILs through its extended 10-carbon alkyl chain.

  • Hydrophobic Lignin Solubilization: The long decyl chain creates a distinct hydrophobic domain. Recent structural studies demonstrate that [C10mim][NO3] exhibits [1]. These nanodomains act as a thermodynamic sink for the hydrophobic aromatic polymers of lignin, preventing their recondensation.

  • Cellulose Disruption: Simultaneously, the charge-rich imidazolium core and the nitrate anion ([NO3]⁻) work to disrupt the extensive β -(1,4)-glycosidic hydrogen-bonding network of cellulose. While nitrate is a milder hydrogen-bond acceptor than chloride, its synergy with the C10 chain allows for effective [2] without causing severe degradation of the carbohydrate backbone.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system . At each critical juncture, analytical checkpoints ensure that the thermodynamic conditions have been met before proceeding to the next phase, eliminating downstream experimental failures.

Phase I: Feedstock Preparation & Baseline Validation
  • Milling: Mill the raw lignocellulosic biomass (e.g., switchgrass or wood chips) to a particle size of 0.5–1.0 mm using a knife mill.

    • Causality: This specific size range maximizes the surface-area-to-volume ratio for IL penetration while preventing the formation of a highly viscous, unmixable paste that occurs with ultra-fine powders.

  • Drying: Dry the milled biomass in a vacuum oven at 60°C for 24 hours.

  • Validation Checkpoint (Moisture Profiling): Measure the moisture content using a thermogravimetric analyzer (TGA). Moisture must be < 5%.

    • Causality: Water is a highly competitive hydrogen-bond donor/acceptor. Excess water will preferentially bind to the [NO3]⁻ anions, drastically reducing the IL's solvating power and halting cellulose deconstruction.

Phase II: Ionic Liquid Deconstruction
  • Reagent Mixing: In a controlled reaction vessel, combine the dried biomass with [C10mim][NO3] (≥98% purity) at a 1:10 (w/w) solid-to-liquid ratio.

  • Thermal Incubation: Heat the mixture to 120°C under continuous mechanical stirring (300 rpm) for 4 to 6 hours.

    • Causality: The long decyl chain imparts a naturally high viscosity to the IL at room temperature. Elevating the temperature to 120°C lowers the viscosity to ensure adequate mass transfer into the biomass pores, while remaining safely below the thermal degradation threshold of the nitrate anion.

  • Validation Checkpoint (Visual & Rheological): The system is validated for completion when the suspension transitions from a heterogeneous slurry to a dark, viscous, homogeneous liquid, indicating total lignin dissolution and cellulose swelling.

Phase III: Fractionation & Recovery
  • Anti-Solvent Precipitation: Rapidly add deionized water (pre-heated to 60°C) to the mixture at a 3:1 (v/v) ratio relative to the IL.

    • Causality: Water strongly outcompetes cellulose for hydrogen bonding with the IL. This rapid thermodynamic shift forces the rigid, high-molecular-weight cellulose to precipitate out of solution. The amphiphilic nature of [C10mim][NO3] keeps the fragmented lignin stabilized in the aqueous-IL supernatant.

  • Separation: Centrifuge the mixture at 8,000 rpm for 15 minutes. Decant the supernatant (containing lignin and IL) from the cellulose-rich pellet.

  • Washing: Wash the cellulose pellet with hot deionized water until the wash water runs clear and neutral.

  • Validation Checkpoint (Mass Balance & Spectroscopy):

    • Gravimetric: The total recovered mass (Cellulose + Lignin) must equal 95–100% of the initial input.

    • FTIR: The recovered cellulose must show a heavily depleted peak at 1510 cm⁻¹ (aromatic skeletal vibrations), proving successful delignification.

Quantitative Benchmarks & Data Interpretation

The following table summarizes the expected quantitative outcomes and mechanistic differences when utilizing [C10mim][NO3] versus a standard short-chain IL benchmark ([Bmim]Cl) in [3].

Parameter[C10mim][NO3] (Amphiphilic)[Bmim]Cl (Standard)Causality / Mechanism
Optimal Temperature 120°C90°C - 100°CThe longer C10 alkyl chain requires higher thermal energy to reduce system viscosity for mass transfer.
Lignin Removal Yield > 85%~ 60% - 70%The C10 chain enhances hydrophobic and π−π interactions with lignin aromatics, preventing aggregation.
Cellulose Recovery > 90%> 90%Both ILs effectively disrupt β -(1,4)-glycosidic hydrogen bonds, leading to high carbohydrate recovery.
Phase Behavior Liquid-CrystallineIsotropic LiquidNanostructuring in[C10mim] traps lignin fragments, facilitating cleaner downstream fractionation.

Process Workflow Visualization

BiomassDeconstruction Start Raw Lignocellulosic Biomass (Moisture < 5%) Pretreatment IL Deconstruction [C10mim][NO3] at 120°C, 4h Start->Pretreatment Add [C10mim][NO3] Antisolvent Anti-Solvent Precipitation (Deionized Water Addition) Pretreatment->Antisolvent Disrupt H-Bonds Separation Centrifugation (Solid/Liquid Separation) Antisolvent->Separation Phase Separation Cellulose Cellulose-Rich Fraction (Solid Precipitate) Separation->Cellulose LigninIL Lignin & IL Solution (Supernatant) Separation->LigninIL LigninRecovery Lignin Precipitation (Acidification to pH 2) LigninIL->LigninRecovery Isolate Aromatics ILRecovery IL Recovery & Recycling (Vacuum Evaporation) LigninIL->ILRecovery Regenerate Solvent

Workflow for biomass deconstruction and fractionation using[C10mim][NO3].

References

  • Multiphase Coexistence in an Ionic Liquid: 1-Decyl-3-methylimidazolium Nitrate. The Journal of Physical Chemistry Letters (2024). URL:[Link]

  • Deconstruction of lignocellulosic biomass with ionic liquids. Green Chemistry (2011). URL:[Link]

  • Process Design and Economics for the Conversion of Lignocellulosic Biomass to Hydrocarbon Fuels and Coproducts. National Renewable Energy Laboratory (NREL) (2018). URL:[Link]

Application

experimental procedure for nanoparticle synthesis using 3-Decyl-1-Methyl-1H-Imidazolium Nitrate

Protocol: Microwave-Assisted Synthesis of Zinc Oxide (ZnO) Nanoparticles Using the Ionic Liquid 3-Decyl-1-Methyl-1H-Imidazolium Nitrate Introduction: The Role of Ionic Liquids in Nanomaterial Engineering The synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol: Microwave-Assisted Synthesis of Zinc Oxide (ZnO) Nanoparticles Using the Ionic Liquid 3-Decyl-1-Methyl-1H-Imidazolium Nitrate

Introduction: The Role of Ionic Liquids in Nanomaterial Engineering

The synthesis of nanoparticles with controlled size, shape, and stability is a cornerstone of modern nanotechnology. Ionic liquids (ILs), which are organic salts with melting points below 100°C, have emerged as versatile media for the creation of advanced nanomaterials.[1] Their unique physicochemical properties—such as negligible vapor pressure, high thermal stability, and tunable solvency—make them excellent alternatives to volatile organic solvents.[1]

Specifically, imidazolium-based ILs are widely used not just as reaction media, but as "electrosteric" stabilizing agents.[2] The cation, in this case, 3-Decyl-1-Methyl-1H-Imidazolium, provides a sterically bulky shield around the nascent nanoparticle, preventing aggregation. The long decyl chain is particularly effective at providing steric hindrance, which helps to control particle growth and results in smaller nanoparticles.[3] The ionic nature of the liquid creates a charged layer at the nanoparticle surface, offering electrostatic stabilization. This dual-stabilization mechanism obviates the need for additional capping ligands.[2]

This application note provides a detailed protocol for the synthesis of zinc oxide (ZnO) nanoparticles using 3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C10MIM][NO3]) as both the reaction medium and stabilizing agent. The methodology leverages microwave-assisted synthesis, a technique well-suited for ILs, which are excellent microwave absorbers due to their high ionic conductivity and polarizability.[4][5] This allows for rapid, uniform heating, leading to faster reaction times and the formation of nanoparticles with a narrow size distribution.[6]

Causality and Experimental Design

The choice of each component and parameter in this protocol is deliberate and grounded in established chemical principles for controlled nanoparticle synthesis.

  • Ionic Liquid Selection ([C10MIM][NO3]): The 3-decyl-1-methyl-1H-imidazolium cation is selected for its long alkyl chain, which provides significant steric hindrance to prevent particle agglomeration.[3] The nitrate anion is a common, relatively coordinating anion. The overall IL serves as a "nanosynthetic template," where its intrinsic structure influences the morphology of the resulting nanoparticles.[2]

  • Precursor (Zinc Acetate Dihydrate): Zinc acetate is a common, cost-effective, and high-purity precursor for ZnO nanoparticle synthesis. It readily dissolves in the IL and decomposes under microwave irradiation to form ZnO.

  • Microwave Irradiation: Ionic liquids efficiently convert microwave energy into thermal energy.[4] This rapid and homogeneous heating promotes a burst nucleation event, where many nanoparticle "seeds" form simultaneously. This is critical for achieving a uniform, narrow size distribution. The short reaction time limits the subsequent growth phase (Ostwald ripening), further controlling the final particle size.[6][7]

  • Post-Synthesis Purification: Washing with ethanol and deionized water is crucial to remove any unreacted precursor and residual IL from the surface of the nanoparticles, ensuring a pure final product for downstream applications.

Materials and Equipment

Materials
MaterialGradeSupplierNotes
3-Decyl-1-Methyl-1H-Imidazolium Nitrate≥98% PurityIoLiTec or equivalentStore in a cool, dry place.
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)ACS Reagent, ≥98%Sigma-Aldrich
EthanolAnhydrous, ≥99.5%Standard lab supplierFor washing.
Deionized WaterType 1, 18.2 MΩ·cmFor washing.
Equipment
  • Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave) with temperature and power control.

  • 10 mL microwave process vials with snap caps/septa.

  • Analytical balance (4 decimal places).

  • Magnetic stirrer and stir bars.

  • High-speed centrifuge (capable of >8,000 rpm).

  • Centrifuge tubes (solvent-resistant).

  • Vacuum oven or desiccator.

  • Standard laboratory glassware.

Health and Safety Precautions

  • Ionic Liquid Handling: While having low volatility, imidazolium-based ionic liquids are combustible and can cause skin and eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[9][10] Handle in a well-ventilated area or a fume hood.

  • Microwave Reactor: Operate the microwave reactor according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the vials.

  • Nanoparticle Handling: Dry nanoparticle powders can be an inhalation hazard. Handle the final dried product in a fume hood or a glove box to prevent aerosolization.

Experimental Protocol: Step-by-Step Methodology

This protocol is adapted from established methods for synthesizing ZnO nanoparticles in similar long-chain imidazolium ILs.[9][11]

Preparation of the Precursor-Ionic Liquid Mixture
  • Place a 10 mL microwave reaction vial containing a small magnetic stir bar on an analytical balance.

  • Weigh 2.0 g of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C10MIM][NO3]) directly into the vial.

  • Add 110 mg (approx. 0.5 mmol) of Zinc Acetate Dihydrate to the ionic liquid in the vial.

  • Seal the vial securely with a cap.

  • Place the vial on a magnetic stirrer and stir at room temperature for 15-20 minutes, or until the zinc acetate is fully dissolved and the solution is clear and homogeneous.

Microwave-Assisted Synthesis
  • Place the sealed reaction vial into the cavity of the microwave synthesis reactor.

  • Set the following reaction parameters:

    • Power: 300 W (or as appropriate for the reactor model to achieve the target temperature).

    • Target Temperature: 150°C.

    • Ramp Time: 2 minutes.

    • Hold Time: 5 minutes.

    • Stirring: High.

  • Start the microwave program. The solution will likely turn opaque as a white precipitate (ZnO nanoparticles) forms.

  • After the program is complete, allow the vial to cool to a safe handling temperature (below 50°C) using the instrument's cooling system before removing it from the reactor.

Nanoparticle Isolation and Purification
  • Open the cooled vial. The product will be a viscous suspension of white nanoparticles in the ionic liquid.

  • Add 5 mL of anhydrous ethanol to the vial to reduce the viscosity and precipitate the nanoparticles. Mix thoroughly using a vortex mixer.

  • Transfer the suspension to a centrifuge tube.

  • Centrifuge the suspension at 8,000 rpm for 15 minutes . A white pellet of ZnO nanoparticles should form at the bottom of the tube.

  • Carefully decant and discard the supernatant, which contains the ionic liquid dissolved in ethanol.

  • Re-disperse the pellet in 10 mL of fresh anhydrous ethanol and vortex thoroughly to wash the nanoparticles.

  • Repeat the centrifugation and decanting steps (Steps 4-5). Perform this washing cycle a total of three times with ethanol.

  • After the final ethanol wash, perform two additional washing cycles using 10 mL of deionized water each time to remove any remaining water-soluble impurities.

  • After the final wash, decant the supernatant and dry the resulting white ZnO nanoparticle pellet in a vacuum oven at 60°C for 12 hours .

Experimental Workflow Diagram

Nanoparticle_Synthesis_Workflow cluster_prep Step 1: Preparation cluster_synthesis Step 2: Synthesis cluster_purification Step 3: Purification A Weigh IL & Zn(OAc)₂ B Dissolve in Vial (Stir 20 min) A->B Combine C Microwave Irradiation (150°C, 5 min) B->C Transfer to Reactor D Add Ethanol & Centrifuge C->D Cool & Process E Wash 3x (Ethanol) D->E F Wash 2x (H₂O) E->F G Dry in Vacuum Oven (60°C, 12h) F->G H Pure ZnO Nanopowder G->H

Caption: Workflow for microwave-assisted ZnO nanoparticle synthesis.

Characterization and Expected Results

The synthesized ZnO nanoparticles should be characterized to determine their structural, morphological, and optical properties.

Characterization Techniques
TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (XRD) Determine crystalline structure and estimate average crystallite size.Diffraction peaks corresponding to the hexagonal wurtzite structure of ZnO. The average crystallite size, calculated using the Scherrer equation, is expected to be in the range of 15-30 nm.[3][11]
Transmission Electron Microscopy (TEM) Visualize nanoparticle size, shape, and morphology.Images showing spherical or quasi-spherical nanoparticles with a narrow size distribution, confirming the size estimated by XRD.[9]
Scanning Electron Microscopy (SEM) Observe the surface morphology and degree of agglomeration.Micrographs revealing well-defined, uniformly shaped nanostructures.[3]
UV-Visible Spectroscopy Determine the optical properties and band gap energy.An absorption peak in the UV region (typically ~360-380 nm) characteristic of ZnO nanoparticles. The band gap can be estimated from a Tauc plot.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm the purity and identify surface functional groups.A characteristic absorption band for the Zn-O bond (around 400-500 cm⁻¹). The absence of significant peaks from the ionic liquid would indicate successful purification.
Diagram of Nanoparticle Stabilization by Ionic Liquid

Caption: Electrosteric stabilization of a ZnO nanoparticle by [C10MIM]⁺ cations.

Conclusion

This application note details a robust and rapid method for synthesizing ZnO nanoparticles using the ionic liquid 3-Decyl-1-Methyl-1H-Imidazolium Nitrate. The protocol leverages the unique properties of the IL as both a stabilizing agent and a highly efficient medium for microwave heating. This approach provides excellent control over nanoparticle size and morphology, yielding high-purity crystalline material suitable for a wide range of applications in catalysis, electronics, and drug development. The principles and techniques described herein offer a reliable foundation for researchers exploring the synthesis of advanced nanomaterials in green and sustainable solvent systems.

References

  • Synthesis and characterization of stable ZnO nanoparticles using imidazolium-based ionic liquids and their applications in esterification reaction. (n.d.). Indian Journal of Chemistry - Section A.
  • Metal Oxide Nanoparticles Synthesized in Ionic Liquids: Characterization and Photodegradation of Methyl Orange. (2025). ACS Omega. [Link]

  • Saravanan, K., & Rajathi, K. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF ZnO NANOPARTICLES FROM 1, 2, 3 TRI SUBSTITUTED IONIC LIQUID AND THEIR ANTIMICROBIAL AND BIOFILM ACTIVITIES. Rasayan J. Chem.
  • Gold Nanoparticle Synthesis and Characterization. (n.d.). University of North Carolina.
  • Metal Oxide Nanoparticles Synthesized in Ionic Liquids: Characterization and Photodegradation of Methyl Orange. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of silver nanoparticles colloids in imidazolium halide ionic liquids and their antibacterial activities for gram-positive and gram-negative bacteria. (2020). Chemosphere. [Link]

  • Kharlamova, T. S., et al. (2023). Synthesis of Metal Nanoparticles under Microwave Irradiation: Get Much with Less Energy. MDPI. [Link]

  • Madu, A. N., et al. (2011). Synthesis and characterization of gold nanoparticles using 1-alkyl, 3-methyl imidazolium based ionic liquids. Academic Journals.
  • Gontrani, L., et al. (2025). Templating effect travelling on the edge between an ionic liquid and a DES: the case of fluorescent ZnO nanostructures in choline nitrate. RSC Publishing. [Link]

  • Madu, A. N., et al. (2011). International Journal of Physical Sciences - synthesis and characterization of gold nanoparticles using 1-alkyl, 3-methyl imidazolium based ionic liquids. Academic Journals. [Link]

  • Kianfar, E. (2023). Synthesis and Modification of Nanoparticles with Ionic Liquids: a Review.
  • Al-Shakban, M., et al. (2017). Microwave-Assisted Synthesis of Perovskite SrSnO3 Nanocrystals in Ionic Liquids for Photocatalytic Applications. Inorganic Chemistry. [Link]

  • Synthesis of Stable Silver Nanoparticles with Antimicrobial Activities in Room-temperature Ionic Liquids. (n.d.).
  • Fox, B. K., et al. (2008). Flammability and Thermal Analysis Characterization of Imidazolium-Based Ionic Liquids. Industrial & Engineering Chemistry Research. [Link]

  • Safavi, A., et al. (2012). Synthesis of biologically stable gold nanoparticles using imidazolium-based amino acid ionic liquids. PubMed. [Link]

  • Madu, A. N., et al. (2011). Synthesis and characterization of gold nanoparticles using 1-alkyl, 3-methyl imidazolium based ionic liquids. Academic Journals.
  • Request PDF - Synthesis of silver nanoparticles colloids in imidazolium halide ionic liquids and their antibacterial activities for gram-positive and gram-negative bacteria. (n.d.).
  • Scheme 2. Synthetic protocol used for the synthesis of Au nanorods of... (n.d.).
  • Progress in Green Solvents for the Stabilisation of Nanomaterials: Imidazolium Based Ionic Liquids. (2018). IntechOpen. [Link]

  • Kushwaha, P., et al. (2025). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. [Link]

  • Yahya, E. I., et al. (n.d.). Silver nanoparticles: synthesis, characterisation and biomedical applications. National Center for Biotechnology Information. [Link]

Sources

Method

application of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate in liquid-liquid extraction processes

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Active Pharmaceutical Ingredient (API) Purification, Transition Metal Scavenging, and Bio-organic Separation Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Active Pharmaceutical Ingredient (API) Purification, Transition Metal Scavenging, and Bio-organic Separation

Executive Summary

The transition from volatile organic compounds (VOCs) to neoteric solvents in liquid-liquid extraction (LLE) has driven the adoption of tunable ionic liquids (ILs). Among these, 3-Decyl-1-methyl-1H-imidazolium nitrate (commonly denoted as [C10mim][NO3]) occupies a highly specialized niche. Characterized by its long hydrophobic alkyl chain and strongly coordinating, halogen-free anion,[C10mim][NO3] is uniquely suited for the extraction of transition metal catalysts (e.g., Pd, Pt) from aqueous pharmaceutical streams, as well as the partitioning of moderately polar bio-organics.

This application note provides a comprehensive, causality-driven guide to deploying [C10mim][NO3] in LLE workflows, ensuring high extraction efficiency, phase stability, and rigorous analytical validation.

Mechanistic Insights: The "Why" Behind the Molecule

To design an effective LLE protocol, one must understand the physicochemical causality of the solvent. The efficacy of [C10mim][NO3] relies on two distinct structural domains that create a self-assembling, nanosegregated fluid [1]:

  • The Decyl Chain (Hydrophobic Domain): Unlike shorter-chain imidazolium ILs (e.g., [C4mim] or [C6mim]) which exhibit significant water solubility, the 10-carbon decyl chain imparts profound hydrophobicity. This ensures a sharp, stable phase boundary when mixed with aqueous streams, minimizing IL loss into the raffinate. Furthermore, this long chain induces lyotropic liquid crystal behavior and multiphase coexistence, creating non-polar "pockets" that readily solubilize organic impurities [3].

  • The Nitrate Anion (Coordinating Domain): Standard hydrophobic ILs often rely on fluorinated anions like [PF6]⁻ or [NTf2]⁻. However, [PF6]⁻ is prone to hydrolysis (releasing toxic HF), and [NTf2]⁻ is a weak coordinating ligand. The [NO3]⁻ anion is halogen-free, preventing the corrosion of stainless-steel pharmaceutical reactors [2]. More importantly, nitrate acts as a strong hydrogen-bond acceptor and an excellent inner-sphere coordinating ligand, actively pulling transition metal cations (e.g., Pd²⁺, Cu²⁺) out of the aqueous phase and into the IL phase.

LLE_Mechanism AqPhase Aqueous Phase (Matrix + Target) Target Target Analyte (Pd2+ / Bio-organic) AqPhase->Target Contains ILPhase IL Phase ([C10mim][NO3]) C10mim [C10mim]+ Cation (Hydrophobic Pocket) ILPhase->C10mim Composed of NO3 [NO3]- Anion (Coordination / H-Bond) ILPhase->NO3 Composed of Target->ILPhase Partitions via LLE C10mim->Target Solvates non-polar domains NO3->Target Coordinates metals

Thermodynamic cycle and molecular interactions of [C10mim][NO3] in liquid-liquid extraction.

Quantitative Data Presentation

To predict partitioning behavior, the physical properties and baseline extraction efficiencies of[C10mim][NO3] must be established.

Table 1: Physicochemical Profile of [C10mim][NO3]

PropertyValue / CharacteristicImpact on LLE Workflow
Molecular Formula C₁₄H₂₇N₃O₃Determines molecular weight (285.38 g/mol ) for mass balance calculations.
Water Miscibility Immiscible (Biphasic)Enables spontaneous phase separation without the need for salting-out agents.
Anion Coordination Strong (Inner-sphere)Drives high distribution coefficients ( D ) for transition metals.
Halogen Content Halogen-FreeEliminates reactor corrosion risks; compliant with green pharma standards.
Phase Behavior Nanostructural HeterogeneitySolubilizes both moderately polar and highly lipophilic compounds simultaneously.

Table 2: Comparative Extraction Efficacy (Model Data for Scavenging)

Target AnalyteMatrix ConditionsExtraction Efficiency (E%)Distribution Coefficient ( D )
Palladium (Pd²⁺) Aqueous (pH 2.0 - 4.0)> 98.5%> 65.0
Platinum (Pt⁴⁺) Aqueous (pH 2.0 - 4.0)> 97.2%> 35.0
Linalool (Terpene) Aqueous / Ethanol92.0%11.5
Model API (Polar) Aqueous (pH 7.0)< 5.0%< 0.05

(Note: High D values for metals combined with low D values for APIs demonstrate the selectivity of[C10mim][NO3] as a catalyst scavenger in drug development.)

Experimental Protocol: Self-Validating LLE Workflow

This protocol details the extraction of residual palladium catalyst from an aqueous API stream. To ensure trustworthiness , this protocol is designed as a self-validating system—incorporating a strict mass balance closure step to detect interfacial precipitation or emulsion losses.

Phase 1: System Preparation & Extraction
  • Matrix Conditioning: Adjust the aqueous API stream (containing trace Pd²⁺) to pH 3.0 using dilute HNO₃. Causality: Mild acidity prevents the formation of insoluble palladium hydroxides, keeping the metal available for nitrate coordination.

  • Solvent Addition: Add [C10mim][NO3] to the aqueous sample at a Phase Ratio ( Vaq​:VIL​ ) of 5:1 in a silanized glass centrifuge tube. Causality: Silanization prevents trace metal adsorption to the glass walls, ensuring accurate mass balance.

  • Equilibration: Vortex the mixture vigorously for 2 minutes, followed by thermostatic incubation at 25°C for 15 minutes on an orbital shaker.

  • Phase Separation: Centrifuge the emulsion at 5,000 rpm for 10 minutes. The high density and hydrophobicity of the decyl chain will force a sharp, distinct phase boundary. The IL will form the bottom layer.

Phase 2: System Validation (Mass Balance Closure)

A protocol is only reliable if it proves no analyte was lost to the environment (e.g., tube walls or the liquid interface). 5. Sampling: Carefully extract exactly 1.0 mL of the upper aqueous raffinate and 0.2 mL of the lower IL extract using positive displacement pipettes. 6. Quantification: Analyze both phases using ICP-MS (diluting the IL phase in 2% HNO₃/Methanol). 7. Validation Calculation: Calculate the mass balance:

MassInitial​=(Caq_final​×Vaq​)+(CIL_final​×VIL​)

Acceptance Criteria: The calculated MassInitial​ must be within 95-105% of the known spiked input. If it falls below 95%, inspect the interface for precipitated API-metal complexes.

Phase 3: IL Regeneration & Metal Stripping
  • Back-Extraction: To recycle the expensive IL, add an equal volume of 0.5 M Thiourea in 1 M HNO₃ to the loaded [C10mim][NO3]. Causality: Thiourea is a stronger ligand for Pd²⁺ than nitrate, effectively stripping the metal out of the IL.

  • Recovery: Vortex and centrifuge. Discard the aqueous stripping phase. Wash the IL twice with ultrapure water, then dry under vacuum (72 mbar, 60°C) for 24 hours to remove residual water before reuse.

Protocol_Workflow Step1 1. System Preparation Condition Matrix & Add[C10mim][NO3] Step2 2. Equilibration Vortex & Thermostatic Incubation (25°C) Step1->Step2 Step3 3. Phase Separation Centrifugation (5000 rpm, 10 min) Step2->Step3 Step4 4. Phase Sampling Extract Aqueous and IL Layers Step3->Step4 Step5 5. System Validation ICP-MS Analysis & Mass Balance Closure Step4->Step5 Step6 6. Stripping & Recycling Thiourea Back-Extraction & Vacuum Drying Step4->Step6 Metal-Loaded IL Step6->Step1 Recycled[C10mim][NO3]

Step-by-step workflow for biphasic extraction, validation, and ionic liquid recycling.

References

  • Abe, H., Maruyama, S., Kishimura, H., & Yoshimura, Y. (2024). "Multiphase Coexistence in an Ionic Liquid: 1-Decyl-3-methylimidazolium Nitrate." The Journal of Physical Chemistry Letters, 15(42), 10668-10676.[Link]

  • Egorova, K. S., Gordeev, E. G., & Ananikov, V. P. (2017). "Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine." Chemical Reviews, 117(10), 7132-7189.[Link]

  • Santos, A. F. M., & Dionísio, M. (2024). "Ionic Liquid Crystals as Chromogenic Materials." Materials, 17(18), 4563.[Link]

Application

Application Notes and Protocols for the Use of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate in Advanced Lubricant Formulations

Introduction: A New Frontier in Lubrication with Ionic Liquids The relentless pursuit of enhanced energy efficiency and equipment durability has driven significant advancements in lubricant technology.[1][2] A pivotal de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Lubrication with Ionic Liquids

The relentless pursuit of enhanced energy efficiency and equipment durability has driven significant advancements in lubricant technology.[1][2] A pivotal development in this endeavor is the emergence of ionic liquids (ILs) as a novel class of lubricant additives and, in some cases, as base oils themselves.[2][3] Ionic liquids are organic salts that are liquid at or near room temperature, composed of a large organic cation and an organic or inorganic anion.[1][4][5] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, non-flammability, and inherent polarity, make them exceptionally promising for demanding lubrication applications.[2][3][6]

This document provides detailed application notes and protocols for the use of a specific imidazolium-based ionic liquid, 3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C10MIM][NO3]), in the formulation of advanced lubricants. The long decyl chain on the imidazolium cation is designed to enhance its solubility in non-polar base oils, a critical factor for its application as an additive.[1][2] The nitrate anion is selected for its potential to contribute to the formation of a robust tribofilm on metallic surfaces.

These guidelines are intended for researchers, scientists, and formulation chemists in the field of tribology and lubricant development. The protocols outlined herein are based on established principles of lubricant testing and provide a framework for evaluating the performance of [C10MIM][NO3] as a friction-reducing and anti-wear additive.

Part 1: Core Principles and Mechanisms

Physicochemical Properties of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate

The performance of [C10MIM][NO3] as a lubricant additive is intrinsically linked to its molecular structure and resulting physicochemical properties.

PropertyTypical ValueSignificance in Lubrication
Molecular Formula C14H27N3O3[7]Defines the basic building block of the ionic liquid.
Molecular Weight 285.39 g/mol [7]Influences viscosity and other physical properties.
Appearance Colorless to yellowish liquidVisual indicator of purity.
Thermal Stability (Td) >250 °CHigh thermal stability is crucial for high-temperature applications.[3][8]
Viscosity Varies with temperatureAffects film formation and fluid friction. The long alkyl chain generally increases viscosity.[9]
Solubility Soluble in polar and non-polar organic solventsGood solubility in base oils is essential for effective additive performance.[1][2]
Proposed Lubrication Mechanism

The lubricating action of imidazolium-based ionic liquids like [C10MIM][NO3] is believed to occur through a multi-faceted mechanism, particularly under boundary lubrication conditions where metal-to-metal contact is most likely.

  • Surface Adsorption and Boundary Film Formation: Due to their inherent polarity, the imidazolium cations and nitrate anions of [C10MIM][NO3] readily adsorb onto metallic surfaces.[1][10] This forms an ordered, protective boundary film that can prevent direct asperity contact and reduce friction and wear.[11][12]

  • Tribochemical Film Formation: Under the high pressure and temperature generated at the contact points, the ionic liquid can undergo tribochemical reactions with the metal surface.[4][13] The nitrate anion, in conjunction with the imidazolium cation, can decompose and react with the metallic surface to form a durable and low-shear tribofilm. This film, often composed of metal oxides, nitrates, and organic decomposition products, provides excellent anti-wear and extreme-pressure properties.

Part 2: Experimental Protocols

This section details the step-by-step protocols for formulating lubricants with [C10MIM][NO3] and evaluating their performance.

Synthesis of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C10MIM][NO3])

While commercially available, understanding the synthesis of [C10MIM][NO3] is valuable for purity assessment and potential in-house production. A common two-step synthesis is outlined below.

Step 1: Synthesis of 1-Decyl-3-methylimidazolium Bromide ([C10MIM][Br])

This step involves the quaternization of N-methylimidazole with 1-bromodecane.[14][15]

  • Materials: N-methylimidazole, 1-bromodecane, Ethyl acetate.

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of N-methylimidazole and 1-bromodecane.

    • Add ethyl acetate as a solvent to facilitate the reaction and control viscosity.

    • Reflux the mixture at a controlled temperature (typically 70-80 °C) for 24-48 hours with constant stirring.

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the resulting product with ethyl acetate to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain pure 1-decyl-3-methylimidazolium bromide, a viscous liquid.

    • Characterize the product using ¹H NMR and FT-IR to confirm its structure.[16]

Step 2: Anion Exchange to form [C10MIM][NO3]

This step involves replacing the bromide anion with a nitrate anion.[17]

  • Materials: 1-Decyl-3-methylimidazolium bromide, Silver nitrate (AgNO3), Deionized water, Dichloromethane.

  • Procedure:

    • Dissolve the synthesized [C10MIM][Br] in deionized water.

    • In a separate container, dissolve an equimolar amount of silver nitrate in deionized water.

    • Slowly add the silver nitrate solution to the [C10MIM][Br] solution while stirring. A white precipitate of silver bromide (AgBr) will form.

    • Continue stirring for several hours to ensure complete reaction.

    • Filter the mixture to remove the AgBr precipitate.

    • The aqueous solution now contains [C10MIM][NO3]. Extract the ionic liquid from the aqueous phase using dichloromethane.

    • Wash the organic phase with deionized water to remove any remaining impurities.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure.

    • The final product is 3-Decyl-1-Methyl-1H-Imidazolium Nitrate.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange N_methylimidazole N-methylimidazole Reaction1 Reflux in Ethyl Acetate N_methylimidazole->Reaction1 Bromodecane 1-Bromodecane Bromodecane->Reaction1 C10MIMBr [C10MIM][Br] Reaction1->C10MIMBr Reaction2 Anion Exchange in Water C10MIMBr->Reaction2 AgNO3 Silver Nitrate AgNO3->Reaction2 C10MIMNO3 [C10MIM][NO3] Reaction2->C10MIMNO3 AgBr AgBr (precipitate) Reaction2->AgBr

Caption: Workflow for the two-step synthesis of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate.

Formulation of Lubricating Oils
  • Base Oil Selection: Polyalphaolefin (PAO) is a common synthetic base oil suitable for this application due to its good thermal stability and defined chemical structure. Other base oils like mineral oils or esters can also be used.[3]

  • Concentration Range: The concentration of [C10MIM][NO3] as an additive typically ranges from 0.5 wt% to 5.0 wt%. The optimal concentration will depend on the base oil and the specific application.[8]

  • Blending Procedure:

    • Accurately weigh the required amount of base oil and [C10MIM][NO3].

    • Combine the components in a clean, dry beaker.

    • Heat the mixture to approximately 60 °C while stirring with a magnetic stirrer to ensure complete dissolution and homogeneity of the ionic liquid in the base oil.

    • Continue stirring for at least one hour.

    • Allow the formulated lubricant to cool to room temperature.

Standardized Performance Evaluation Protocols

The following ASTM standard test methods are recommended for a comprehensive evaluation of the formulated lubricants.

TestASTM StandardPurpose
Kinematic Viscosity ASTM D445To determine the fluid's resistance to flow under gravity at different temperatures (e.g., 40 °C and 100 °C).
Oxidation Stability ASTM D2272 (RPVOT)[18]To evaluate the lubricant's resistance to oxidation under accelerated conditions, which is crucial for predicting its service life.[19]
Hydrolytic Stability ASTM D2619[18]To assess the lubricant's ability to resist chemical decomposition in the presence of water.
Demulsibility ASTM D1401[18]To measure the lubricant's ability to separate from water, which is important in applications where water contamination is possible.
Elemental Analysis ASTM D5185[20]To determine the concentration of additive elements, wear metals, and contaminants in new and used oils.
Tribological Performance Testing

Tribological tests are essential to directly measure the friction and wear characteristics of the lubricant.

  • Apparatus: A high-frequency reciprocating rig (HFRR) or a four-ball tribometer is commonly used.

  • Test Parameters (Example for HFRR):

    • Load: 5 N[10]

    • Frequency: 20 Hz

    • Stroke Length: 1 mm

    • Temperature: 100 °C

    • Test Duration: 60 minutes

    • Test Specimens: Hardened steel ball on a flat steel disk.

  • Procedure:

    • Clean the test specimens thoroughly with a suitable solvent (e.g., heptane followed by acetone) and dry them.

    • Apply a small amount of the formulated lubricant to the contact area.

    • Mount the specimens in the tribometer and apply the specified load.

    • Run the test for the designated duration while continuously recording the coefficient of friction.

    • After the test, clean the specimens and measure the wear scar diameter (WSD) on the ball and/or the wear volume on the disk using an optical microscope or a profilometer.

    • Repeat the test at least three times to ensure repeatability.[10]

Diagram of the Tribological Testing Workflow:

TribologyWorkflow Prep Specimen Preparation (Cleaning) Test_Setup Test Setup (HFRR/Four-Ball) Prep->Test_Setup Formulation Lubricant Formulation Formulation->Test_Setup Run_Test Run Tribological Test Test_Setup->Run_Test Data_Acq Data Acquisition (Friction Coefficient) Run_Test->Data_Acq Analysis Post-Test Analysis (Wear Scar Measurement) Run_Test->Analysis Results Results & Comparison Data_Acq->Results Analysis->Results

Caption: A streamlined workflow for conducting tribological performance tests.

Part 3: Expected Results and Data Interpretation

Sample Data Presentation

The following tables illustrate how the experimental data can be presented for clear comparison.

Table 1: Physicochemical Properties of Lubricant Formulations

LubricantViscosity @ 40°C (cSt)Viscosity @ 100°C (cSt)Viscosity IndexRPVOT (minutes)
Base Oil (PAO)46.57.8140350
Base Oil + 1% [C10MIM][NO3]47.28.0142400
Base Oil + 3% [C10MIM][NO3]48.58.3145450

Table 2: Tribological Performance Data (HFRR)

LubricantAverage Coefficient of FrictionAverage Wear Scar Diameter (µm)
Base Oil (PAO)0.15350
Base Oil + 1% [C10MIM][NO3]0.11280
Base Oil + 3% [C10MIM][NO3]0.09220
Interpretation of Results
  • Friction Reduction: A lower coefficient of friction indicates improved lubricity and reduced energy loss. The addition of [C10MIM][NO3] is expected to significantly decrease the coefficient of friction compared to the base oil alone.[21]

  • Anti-Wear Performance: A smaller wear scar diameter signifies better protection against wear. The formation of a robust tribofilm by the ionic liquid should lead to a substantial reduction in wear.[22]

  • Effect of Concentration: The data should reveal the optimal concentration of [C10MIM][NO3] for achieving the best balance of performance and cost-effectiveness.

  • Physicochemical Properties: An increase in viscosity and viscosity index with the addition of the ionic liquid is generally observed. Improved oxidation stability (higher RPVOT value) is also an anticipated benefit.

Conclusion

3-Decyl-1-Methyl-1H-Imidazolium Nitrate holds significant promise as a high-performance additive for advanced lubricants. Its unique molecular structure allows for enhanced solubility in base oils and the formation of protective surface films, leading to reduced friction and wear. The protocols detailed in this document provide a comprehensive framework for formulating and evaluating lubricants containing this novel ionic liquid. By following these guidelines, researchers and formulation scientists can effectively harness the potential of [C10MIM][NO3] to develop next-generation lubricants for a wide range of applications.

References

  • Ionic Liquids as High-Performance Lubricants and Lubricant Additives. IntechOpen. [Link]

  • Qu, J., et al. (2016). Ionic Liquids as Lubricant Additives – a Review. OSTI.GOV. [Link]

  • Han, M., & Espinosa-Marzal, R. M. (2018). Molecular Mechanisms Underlying Lubrication by Ionic Liquids: Activated Slip and Flow. Lubricants, 6(3), 64. [Link]

  • Qu, J., et al. (2016). Ionic Liquids as Lubricant Additives: A Review. ACS Applied Materials & Interfaces, 8(51), 35667-35676. [Link]

  • Oak Ridge National Laboratory. Ionic Liquids as Lubricant Additives for Tailoring the Lubricant Electrical Conductivity. [Link]

  • Amiril, S. Z., et al. (2019). Tribological Improvement Using Ionic Liquids as Additives in Synthetic and Bio-Based Lubricants for Steel–Steel Contacts. Tribology Transactions, 63(1), 133-144. [Link]

  • Jiménez, A. E., & Bermúdez, M. D. (2017). Tribological Testing and Analysis of Ionic Liquids as Candidate Anti-Wear Additives for Next-Generation Engine Lubricants. SAE International Journal of Fuels and Lubricants, 10(2), 376-385. [Link]

  • Dold, C., et al. (2024). Practical Evaluation of Ionic Liquids for Application as Lubricants in Cleanrooms and under Vacuum Conditions. Lubricants, 12(6), 209. [Link]

  • Kajdas, C. (2013). Ionic Liquids in Tribology. Tribology - Materials, Surfaces & Interfaces, 7(4), 169-195. [Link]

  • Liu, W., et al. (2020). Ionic liquid lubricants: when chemistry meets tribology. Chemical Society Reviews, 49(21), 7798-7833. [Link]

  • Wang, H., et al. (2024). The Application of Ionic Liquids in the Lubrication Field: Their Design, Mechanisms, and Behaviors. Coatings, 14(1), 93. [Link]

  • Fitch, J. (2015). How to Evaluate a New Lubricant. Machinery Lubrication. [Link]

  • Choudhary, R. D. (2018). Investigation of the tribological performance for Ionic Liquid and Graphene Oxide lubricant System. Wright State University. [Link]

  • Singh, S. K., & Kumar, A. (2020). Tribological Properties of Ionic Liquids. IntechOpen. [Link]

  • ASTM International. How ASTM Standards Set the Foundation for Lubricant Condition Monitoring. [Link]

  • Jiménez, A. E., & Bermúdez, M. D. (2009). Ionic Liquids as Advanced Lubricant Fluids. Molecules, 14(8), 2786-2806. [Link]

  • Han, M., & Espinosa-Marzal, R. M. (2018). Molecular Mechanisms Underlying Lubrication by Ionic Liquids: Activated Slip and Flow. Lubricants, 6(3), 64. [Link]

  • Petroleum Quality Institute of America. Engine Oil Lubricant ASTM Tests. [Link]

  • Feng, Z., et al. (2021). Research Progress of Ionic Liquids as Lubricants. ACS Omega, 6(44), 29699-29711. [Link]

  • ESTL. (2017). DEVELOPMENT OF ADVANCED LUBRICANTS FOR SPACE MECHANISMS BASED ON IONIC LIQUIDS. [Link]

  • Savant Labs. ASTM D2893 - Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubrication Oils. [Link]

  • ASTM International. (2018). Standard Test Method for Multielement Determination of Used and Unused Lubricating Oils and Base Oils by Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES). [Link]

  • Feng, Z., et al. (2021). Research Progress of Ionic Liquids as Lubricants. ACS Omega, 6(44), 29699-29711. [Link]

  • Deetlefs, M., & Seddon, K. R. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. New Journal of Chemistry, 44(25), 10329-10338. [Link]

  • Jia, L., et al. (2018). STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. Lizi Jiaohuan Yu Xifu/Ion Exchange and Adsorption, 34(4), 307-314. [Link]

  • Organic Syntheses. Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. [Link]

  • National Center for Biotechnology Information. 1-Dodecyl-3-methylimidazolium. PubChem Compound Database. [Link]

  • Martins, R., et al. (2017). Imidazolium-based ionic liquids used as additives in the nanolubrication of silicon surfaces. Beilstein Journal of Nanotechnology, 8, 1917-1925. [Link]

  • Reddy, P. S., & Kumar, A. (2013). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids. Research and Reviews: Journal of Chemistry, 2(1), 1-6. [Link]

  • Kunz, W., & Zarrabi, A. (2020). New Catanionics as suitable additives for oily formulations, especially lubricants. Universitätsverlag Regensburg. [Link]

  • Izgorodina, E. I., & Forsyth, M. (2020). Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. The Journal of Physical Chemistry B, 124(48), 11021-11030. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storing Hygroscopic Ionic Liquids

Welcome to the Advanced Technical Support Center for Ionic Liquids (ILs). This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven methodologi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Ionic Liquids (ILs). This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven methodologies for managing moisture in ILs.

Because ILs are highly tunable, their susceptibility to atmospheric moisture varies wildly. However, even "hydrophobic" ILs are hygroscopic enough to absorb trace water, which fundamentally alters their physicochemical behavior and ruins experimental reproducibility. This guide provides the mechanistic causality behind these changes, validated standard operating procedures (SOPs), and troubleshooting steps for common anomalies.

Knowledge Base: The Mechanistic Impact of Water

Water contamination in ILs is not a simple physical dilution; it is a structural disruption. Water molecules hydrogen-bond with the anions and sterically separate the ion pairs. This disruption of the Coulombic network alters macroscopic transport properties and electrochemical stability.

Table 1: Effect of Water on Physicochemical Properties

PropertyImpact of Water ContaminationMechanistic Causality
Viscosity Drastic Decrease (up to >80% drop)Water disrupts the ionic network, leading to increased species mobility and lower resistance to shear forces[1],[2].
Ionic Conductivity Significant IncreaseLowered viscosity reduces drag on charge carriers; water promotes ion dissociation, peaking at high water mole fractions[1].
Electrochemical Window Narrowed (Reduced stability)Water undergoes parasitic electrolysis (hydrogen/oxygen evolution) at lower potentials than the IL's intrinsic breakdown voltage[3].

Table 2: Anion Hydrophobicity and Water Uptake Susceptibility

Anion TypeHydrophobicityWater Uptake SusceptibilityTypical Handling Requirement
[FAP]⁻, [NTf₂]⁻ HighLow (Absorbs trace water)Glovebox recommended for sensitive battery applications.
[PF₆]⁻, [BF₄]⁻ ModerateModerateVacuum drying required before use.
Halides (Cl⁻, Br⁻), Acetate Low (Hydrophilic)Very High (Highly Hygroscopic)Strict Schlenk line & continuous glovebox handling required.

Diagnostic Workflow

Before utilizing any IL in a sensitive assay or electrochemical cell, it must pass through a strict validation loop to ensure water content is below acceptable thresholds (typically <50 ppm for general chemistry, <15 ppm for electrochemistry).

G Start Receive/Open Ionic Liquid KF Karl Fischer (KF) Titration Start->KF Decision Water Content > 50 ppm? KF->Decision Dry Dynamic Vacuum Drying (60-80°C, <10⁻² mbar) Decision->Dry Yes Store Store in Ar/N₂ Glovebox Decision->Store No Sieves Add Activated 3Å/4Å Molecular Sieves Dry->Sieves Sieves->KF Validation Loop

Workflow for quantifying and eliminating water from hygroscopic ionic liquids.

Standard Operating Procedures (SOPs)

SOP 1: Precision Vacuum Drying & Molecular Sieve Dehydration

Objective: Reduce water content in moderately to highly hygroscopic ILs to <15 ppm without causing thermal decomposition.

Methodology:

  • Sieve Activation: Pre-activate 3Å or 4Å molecular sieves at 300°C under dynamic vacuum for 24 hours.

  • Initial Heating: Transfer the IL to a Schlenk flask. Heat to 60–80°C under dynamic vacuum (< 10⁻² mbar) while stirring vigorously for 24–48 hours.

    • Causality: Heating lowers the IL's viscosity, allowing deeply trapped water to diffuse to the surface, while stirring maximizes surface area for rapid volatilization.

  • Sieve Addition: Transfer the dried IL into an Argon/N₂ glovebox. Add 10–20% (w/v) of the activated molecular sieves to the IL.

    • Causality: (~2.8 Å) while sterically excluding the larger IL cations and anions, preventing structural degradation or loss of the IL[4].

  • Equilibration: Allow the mixture to sit for at least 48 hours before decanting the supernatant for use.

Self-Validation System: Perform a secondary KF titration on the decanted supernatant. If water content is >15 ppm, the system is invalidated. You must verify the vacuum line pressure for leaks and re-activate the molecular sieves at the correct temperature.

SOP 2: Coulometric Karl Fischer (KF) Titration for Hydrophobic ILs

Objective: Accurately quantify trace water without false endpoints or electrode fouling.

Methodology:

  • Solvent Selection: Standard methanol-based KF reagents often fail to dissolve hydrophobic ILs (e.g.,[NTf₂]⁻ based). Replace the standard anolyte with a specialized solubilizing formulation (e.g., containing chloroform or long-chain alcohols).

  • Injection: Flush a gas-tight glass syringe with the IL 3 times. Inject 0.5–1.0 g of the IL into the KF cell.

  • Titration: Run the coulometric titration until the drift stabilizes back to the baseline (<10 µ g/min ).

Self-Validation System: Inject a certified water standard (e.g., 10.0 mg/g H₂O) immediately after the IL sample. If the standard recovery is outside 98-102%, the IL has fouled the electrode or precipitated in the cell, invalidating the previous run. Flush the cell and increase the co-solvent ratio.

Troubleshooting & FAQs

Q: Why did the viscosity of my [EMIM][OAc] drop drastically overnight? A: [EMIM][OAc] is highly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Water acts as a plasticizer, disrupting the strong electrostatic and hydrogen-bonding network between the imidazolium cation and acetate anion. This increased species mobility can cause the at high water loadings[1]. Solution: Always store [EMIM][OAc] in a desiccator or glovebox, and verify its integrity via KF titration before use.

Q: I'm seeing a narrowed electrochemical window in my cyclic voltammetry (CV) scans. Is my IL degrading? A: The IL itself is likely intact, but trace water contamination is present. Water undergoes electrochemical reduction (hydrogen evolution) and oxidation (oxygen evolution) at potentials well within the intrinsic stability limits of most room-temperature ionic liquids (RTILs). This parasitic electrolysis [3]. Solution: Implement SOP 1 to dry the IL with 4Å molecular sieves, which can restore the window by reducing water to <1 mg/L[4].

Q: My Karl Fischer titration for a [NTf₂]⁻ based IL is drifting and won't reach an endpoint. What is happening? A: Hydrophobic ILs have poor solubility in standard methanol-based KF reagents. Instead of dissolving, the IL forms micelles or a separate phase, trapping water molecules deep within its structure. This leads to a , causing a perpetual drift and no reliable endpoint[5]. Solution: Use a co-solvent like chloroform in your KF cell, or switch to specialized IL-based KF reagents that offer high solubilizing power for hydrophobic matrices.

References

  • Effect of Water on the Viscosity, Density, and Ionic Conductivity of Ionic Liquids with Aprotic N-Heterocyclic Anions Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Influence of Residual Water Traces on the Electrochemical Performance of Hydrophobic Ionic Liquids for Magnesium Source: ChemSusChem (Wiley) URL:[Link]

Sources

Optimization

Technical Support Center: Dehydration &amp; Handling of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with 3-Decyl-1-Methyl-1H-Imidazolium Nitra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with 3-Decyl-1-Methyl-1H-Imidazolium Nitrate (commonly abbreviated as [C10mim][NO3]).

Ionic liquids (ILs) are notoriously hygroscopic, and the presence of trace water drastically alters their physicochemical properties—such as viscosity, conductivity, and the electrochemical window. [C10mim][NO3] presents a unique set of challenges due to the highly coordinating nature of the nitrate anion and the surfactant properties of the long decyl (C10) chain. This guide provides field-proven, self-validating methodologies to achieve ultra-dry states (< 50 ppm H₂O) without compromising the structural integrity of the solvent.

Part 1: Quantitative Data & Method Comparison

Selecting the correct drying modality depends on your initial water content and target purity. The table below synthesizes the performance metrics of standard dehydration techniques applied specifically to long-chain imidazolium nitrates.

Drying ModalityOperating TempDurationFinal H₂O ContentFoaming RiskThermal Degradation Risk
Standard High Vacuum 80°C24 - 48 h~200 - 500 ppmExtreme Moderate to High
Step-Wise Vacuum + N₂ Sparging 60°C12 - 24 h~100 - 200 ppmLowLow
Molecular Sieves (3Å / 4Å) Ambient (25°C)48 - 72 h< 50 ppm NoneNone
Azeotropic Distillation 110°C (Toluene)4 - 6 h~500 ppmModerateHigh

Part 2: Troubleshooting & FAQs

Q1: Why does my [C10mim][NO3] foam uncontrollably when I apply a vacuum?

A: This is a direct consequence of the molecule's amphiphilic nature. The long decyl (C10) hydrophobic tail combined with the hydrophilic imidazolium-nitrate headgroup makes [C10mim][NO3] a potent cationic surfactant[1]. When vacuum is applied, evaporating water creates bubbles. Instead of bursting, these bubbles are stabilized by a monolayer of the ionic liquid at the liquid-air interface, leading to severe foaming and "bumping." To counteract this, vacuum must be applied in a step-wise manner, and inert gas sparging should be used to provide controlled nucleation sites for the vapor.

Q2: Can I just heat the ionic liquid to 100°C under vacuum to speed up drying?

A: No. While robust anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) can withstand high temperatures, imidazolium nitrates exhibit significantly lower thermal stability [2]. The nitrate anion is a strong hydrogen-bond acceptor and a potential oxidizing agent. Heating [C10mim][NO3] above 70–80°C under vacuum for prolonged periods frequently triggers early-stage thermal degradation (often visible as a yellow or brown discoloration). We strictly recommend capping the drying temperature at 60°C .

Q3: I need my [C10mim][NO3] to have less than 50 ppm of water for an electrochemical assay. Vacuum drying isn't getting me there. What is the mechanism to achieve this?

A: Vacuum drying suffers from diminishing returns due to the strong hydrogen bonding between water and the nitrate anion. To break this thermodynamic barrier and reach < 50 ppm, you must use activated molecular sieves (3Å or 4Å) [3]. The kinetic diameter of a water molecule is ~2.65 Å, allowing it to enter the pores of the zeolite framework where it is irreversibly trapped. The bulky[C10mim]⁺ cation and [NO3]⁻ anion are sterically excluded from the pores, ensuring no loss of your ionic liquid[4].

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system. Do not assume the liquid is dry based on time elapsed; always verify with Karl Fischer (KF) coulometric titration.

Protocol A: Step-Wise Vacuum Drying with N₂ Sparging (For Bulk Water Removal)

Use this protocol if your initial water content is > 0.5% (5,000 ppm).

  • Preparation: Transfer the [C10mim][NO3] into a wide-neck Schlenk flask. Do not fill the flask more than 25% of its total volume to allow headspace for potential expansion.

  • Sparging Setup: Insert a PTFE tube through a suba-seal into the ionic liquid. Connect the tube to a dry Nitrogen (N₂) or Argon line. Begin bubbling the gas at a low flow rate (1-2 bubbles per second).

  • Heating: Submerge the flask in an oil bath set to 60°C . Allow the liquid to equilibrate for 30 minutes. Causality: Lowering the viscosity via gentle heating enhances mass transfer of water to the surface.

  • Step-Wise Vacuum Application:

    • Hour 1: Apply a mild vacuum (~100 mbar) while continuing to sparge.

    • Hour 2: Reduce pressure to ~50 mbar. Watch carefully for foaming.

    • Hour 3-12: Gradually reduce to high vacuum (< 1 mbar). The continuous N₂ sparging will lower the partial pressure of water in the headspace and physically disrupt foam formation.

  • Validation: Break the vacuum with dry N₂, extract a 1 mL aliquot via syringe, and perform a KF titration. If water is < 500 ppm, proceed to Protocol B.

Protocol B: Deep Desiccation via Molecular Sieves (For Trace Water Removal)

Use this protocol to drive water content from ~500 ppm down to < 50 ppm.

  • Sieve Activation: Bake 4Å molecular sieves in a muffle furnace at 300°C for at least 12 hours. Cool them in a vacuum desiccator. Note: Commercially "activated" sieves absorb atmospheric moisture instantly; you must re-activate them.

  • Incubation: Add the activated sieves directly to the [C10mim][NO3] at a ratio of 10% w/v (e.g., 10 g of sieves per 100 mL of IL) inside an inert-atmosphere glovebox.

  • Agitation: Seal the vessel and place it on an orbital shaker at ambient temperature (25°C) for 48 to 72 hours. Causality: We avoid magnetic stirring bars as they physically grind the zeolite pellets into a fine dust that is nearly impossible to filter out of the viscous IL.

  • Filtration & Validation: Filter the IL through a 0.22 µm PTFE syringe filter to remove any particulates. Perform a final KF titration to validate < 50 ppm water content.

Part 4: Workflow Visualization

The following decision tree illustrates the logical progression of the dehydration protocols based on initial water content.

G N1 Assess Initial H2O (Karl Fischer Titration) N2 > 5,000 ppm (Bulk Water Present) N1->N2 N3 < 5,000 ppm (Trace Water Only) N1->N3 N4 Step-Wise Vacuum (60°C, <1 mbar) N2->N4 Primary Drying N6 Molecular Sieves (3A/4A, 48h Incubation) N3->N6 Deep Desiccation N5 N2 Gas Sparging (Mitigates Foaming) N4->N5 Prevent Bumping N5->N1 Re-test Aliquot N7 Target Achieved (< 50 ppm H2O) N6->N7 Final Validation

Workflow for the systematic dehydration of [C10mim][NO3] avoiding thermal degradation.

References

  • Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review National Institutes of Health (NIH) / Frontiers in Chemistry[Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures MDPI - Molecules[Link]

  • Drying methods for[Emim]+ based ionic liquid electrospray propellants EPLab - University of Illinois[Link]

  • Study of the Viability of Separating Mixtures of Water–Bioethanol Using a Neoteric Solvent: 1-Decyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide MDPI - Separations[Link]

Troubleshooting

Technical Support Center: Enhancing Catalytic Efficiency with 3-Decyl-1-Methyl-1H-Imidazolium Nitrate

Welcome to the technical support center for 3-Decyl-1-Methyl-1H-Imidazolium Nitrate, a versatile ionic liquid catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Decyl-1-Methyl-1H-Imidazolium Nitrate, a versatile ionic liquid catalyst. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and frequently asked questions to enhance the efficiency of your catalytic processes.

Introduction: The Role of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate in Modern Catalysis

3-Decyl-1-Methyl-1H-Imidazolium Nitrate, hereafter referred to as [C10MIM][NO3], is a room temperature ionic liquid (RTIL) that has garnered significant interest as a catalyst and reaction medium in organic synthesis.[1][2] Its unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency, position it as a "green" alternative to volatile organic compounds (VOCs).[3] The imidazolium cation can act as a Lewis acid and can also form N-heterocyclic carbenes (NHCs) under basic conditions, which are potent catalysts for a variety of transformations.[4][5] The nitrate anion can participate in hydrogen bonding, influencing the reaction environment and selectivity.[6] The long decyl chain imparts specific solubility characteristics and can influence the aggregation behavior of the ionic liquid, which can be a critical factor in catalytic performance.[6][7]

This guide will provide you with the necessary information to effectively utilize [C10MIM][NO3] in your catalytic experiments, anticipate potential challenges, and troubleshoot common issues.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with [C10MIM][NO3].

Question 1: My reaction is sluggish or not proceeding to completion. What are the potential causes and how can I resolve this?

Answer:

Several factors can contribute to low reaction rates or incomplete conversion when using [C10MIM][NO3].

  • Presence of Impurities: Ionic liquids are notoriously susceptible to impurities, which can significantly impact catalytic activity.

    • Water: Even trace amounts of water can alter the polarity and viscosity of the ionic liquid, potentially hindering reactant solubility and catalyst-substrate interactions.

    • Halides: Residual halides from the synthesis of the ionic liquid can poison certain metal catalysts or interfere with the desired reaction pathway.[8]

    • Starting Materials: Impurities in your reactants or other solvents can also inhibit the reaction.

    Solution:

    • Drying the Ionic Liquid: Before use, dry the [C10MIM][NO3] under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove residual water and other volatile impurities.[4]

    • Purity Verification: If you suspect halide contamination, consider performing a qualitative test with silver nitrate or utilize a high-purity grade ionic liquid.

    • Purification of Reactants: Ensure your starting materials and any co-solvents are of high purity and are properly dried.

  • Sub-optimal Reaction Temperature: The viscosity of ionic liquids is highly temperature-dependent.

    • Low Temperature: At lower temperatures, the increased viscosity of [C10MIM][NO3] can lead to mass transfer limitations, slowing down the reaction.

    • High Temperature: While increasing the temperature can decrease viscosity and enhance reaction rates, excessive heat can lead to thermal decomposition of the ionic liquid or side reactions.[4]

    Solution:

    • Temperature Optimization: Systematically screen a range of temperatures to find the optimal balance between reaction rate and stability.

    • Thermal Stability Check: Be aware of the thermal decomposition temperature of your ionic liquid. For imidazolium chlorides with long alkyl chains, decomposition can start to occur at temperatures above 200 °C.[4]

  • Inadequate Mixing: Due to the viscous nature of ionic liquids, efficient mixing is crucial for ensuring homogeneity and facilitating contact between reactants and the catalyst.

    Solution:

    • Vigorous Stirring: Employ a high-torque mechanical stirrer or a large, appropriately shaped magnetic stir bar to ensure the reaction mixture is well-agitated.

  • Catalyst Loading: The concentration of the ionic liquid catalyst can significantly influence the reaction kinetics.

    Solution:

    • Optimize Catalyst Amount: Experiment with different catalyst loadings (e.g., 5-20 mol%) to determine the most effective concentration for your specific reaction.

Question 2: I am observing the formation of unexpected byproducts. What could be the cause?

Answer:

The formation of byproducts can often be traced back to the stability of the ionic liquid under the reaction conditions or interactions with other components of the reaction mixture.

  • Formation of N-Heterocyclic Carbenes (NHCs): In the presence of a base, the imidazolium ring of [C10MIM][NO3] can be deprotonated at the C2 position to form an N-heterocyclic carbene (NHC).[4] While NHCs are excellent catalysts for certain reactions, their uncontrolled formation can lead to undesired side reactions.

    Solution:

    • pH Control: If your reaction does not require basic conditions, ensure the reaction medium is neutral or slightly acidic. If a base is necessary, consider using a weaker, non-nucleophilic base and carefully control its stoichiometry.[4]

  • Thermal Decomposition: As mentioned previously, high temperatures can lead to the decomposition of the ionic liquid, generating reactive species that can participate in side reactions.[4]

    Solution:

    • Operate at Lower Temperatures: If possible, conduct the reaction at the lowest effective temperature.[4]

    • Thermogravimetric Analysis (TGA): To understand the specific thermal limits of your batch of [C10MIM][NO3], consider performing a TGA analysis.[4]

  • Interaction with Substrates or Reagents: The ionic liquid may react with certain functional groups present in your starting materials or reagents.

    Solution:

    • Compatibility Check: Before running the reaction on a large scale, perform small-scale tests to check for any incompatibility between the ionic liquid and your reactants under the proposed reaction conditions.

Question 3: My catalyst seems to have lost its activity upon recycling. How can I improve its reusability?

Answer:

Loss of catalytic activity after recycling is a common issue and can be attributed to several factors.

  • Leaching of the Catalytically Active Species: If the ionic liquid is acting as a support for a metal catalyst, the metal may leach into the product phase during extraction.

    Solution:

    • Immobilization: Consider strategies to more strongly immobilize the active catalytic species within the ionic liquid phase.

    • Extraction Solvent: Choose an extraction solvent that has minimal solubility for the ionic liquid and the catalyst.

  • Contamination during Work-up: The ionic liquid can be contaminated with residual reactants, products, or extraction solvents during the work-up procedure.

    Solution:

    • Thorough Washing: After product extraction, wash the ionic liquid phase with a fresh, immiscible solvent to remove any remaining impurities.

    • Drying: Thoroughly dry the recycled ionic liquid under vacuum to remove any residual solvent and water before the next use.

  • Gradual Decomposition: Even at temperatures below the onset of rapid decomposition, prolonged heating over multiple cycles can lead to a gradual degradation of the ionic liquid.[4]

    Solution:

    • Minimize Thermal Stress: Use the lowest effective temperature and reaction time for each cycle.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store 3-Decyl-1-Methyl-1H-Imidazolium Nitrate? A1: It is recommended to store [C10MIM][NO3] in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[9] To prevent absorption of atmospheric moisture, which can affect its performance, storing it under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Q2: How do I handle and dispose of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate safely? A2: Always handle [C10MIM][NO3] in a well-ventilated area, preferably in a fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.[10] In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local, state, and federal regulations.[11] While ionic liquids have low volatility, they are not necessarily environmentally benign, and their ecotoxicity should be considered.[7]

Q3: Can I use a co-solvent with 3-Decyl-1-Methyl-1H-Imidazolium Nitrate? A3: Yes, using a co-solvent can be beneficial in some cases. A co-solvent can help to reduce the viscosity of the ionic liquid, improve the solubility of reactants, and in some instances, enhance the reaction rate. The choice of co-solvent will depend on the specific reaction and should be immiscible with the product to facilitate separation.

Q4: How does the decyl chain in [C10MIM][NO3] affect its properties compared to shorter-chain imidazolium ionic liquids? A4: The long decyl chain significantly influences the physicochemical properties of the ionic liquid. Generally, as the alkyl chain length increases in 1-alkyl-3-methylimidazolium salts, the viscosity and hydrophobicity increase, while the melting point may decrease up to a certain chain length.[6][7] The longer alkyl chain can also lead to the formation of aggregates or micelles in solution, which can create unique microenvironments for catalytic reactions.[6] However, increased alkyl chain length has also been correlated with increased inhibitory effects on microorganisms.[7]

Q5: How can I monitor the progress of my reaction in this ionic liquid? A5: Monitoring reactions in ionic liquids can be challenging due to their low volatility and potential for signal suppression in techniques like NMR.

  • Thin-Layer Chromatography (TLC): A small aliquot of the reaction mixture can be diluted with a suitable organic solvent and then spotted on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Similar to TLC, an aliquot can be diluted and injected for analysis. Ensure the ionic liquid is soluble in the mobile phase for HPLC or that the analytes are sufficiently volatile for GC.

  • In-situ NMR: If available, in-situ NMR can be a powerful tool, but you may need to use a deuterated co-solvent or a capillary insert with a deuterated solvent for locking and referencing.

Experimental Protocol: A Representative Application

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

This protocol provides a general guideline for the [C10MIM][NO3]-catalyzed one-pot, three-component Biginelli reaction.[12] This reaction is a classic example of a multicomponent reaction that benefits from the catalytic properties of imidazolium-based ionic liquids.

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea or Thiourea (1.5 mmol)

  • 3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C10MIM][NO3]) (10 mol%)

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and [C10MIM][NO3] (0.1 mmol).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add 10 mL of cold water to the flask and stir for 15 minutes to precipitate the solid product.

  • Collect the crude product by vacuum filtration and wash with cold water (2 x 10 mL).

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

  • To recycle the catalyst, collect the aqueous filtrate containing the ionic liquid. The water can be removed under reduced pressure, and the recovered ionic liquid can be dried under high vacuum for reuse in subsequent reactions.

Quantitative Data Summary (Illustrative):

EntryAldehydeβ-ketoesterCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetate1080392
24-ChlorobenzaldehydeEthyl acetoacetate10802.595
34-MethoxybenzaldehydeMethyl acetoacetate10100290

Note: The above data is illustrative and may vary based on specific substrates and reaction conditions.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Catalyst Recycling A Combine Reactants: - Aldehyde - β-ketoester - Urea/Thiourea - [C10MIM][NO3] B Heat and Stir (80-100 °C) A->B C Monitor by TLC B->C D Cool to RT C->D Reaction Complete E Add Cold Water D->E F Filter Product E->F G Recrystallize F->G I Collect Aqueous Filtrate F->I H Pure Product G->H J Remove Water (Reduced Pressure) I->J K Dry IL under Vacuum J->K L Recycled [C10MIM][NO3] K->L

Caption: Workflow for the [C10MIM][NO3] catalyzed Biginelli reaction.

Troubleshooting Logic

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Sluggish Reaction Cause1 Impurities (Water, Halides) Problem->Cause1 Cause2 Sub-optimal Temperature Problem->Cause2 Cause3 Inadequate Mixing Problem->Cause3 Cause4 Incorrect Catalyst Loading Problem->Cause4 Solution1 Dry IL & Reactants Verify Purity Cause1->Solution1 Solution2 Optimize Temperature (Screening) Cause2->Solution2 Solution3 Increase Stirring Rate/Efficiency Cause3->Solution3 Solution4 Optimize Catalyst Concentration Cause4->Solution4

Caption: Troubleshooting logic for low reaction yield.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate and Other Alkylimidazolium Salts for Advanced Applications

This guide provides a comprehensive comparative study of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C10mim][NO3]) alongside other widely utilized alkylimidazolium salts. Designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative study of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C10mim][NO3]) alongside other widely utilized alkylimidazolium salts. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced physicochemical properties, synthesis methodologies, and potential applications of these ionic liquids. Our objective is to furnish an in-depth, data-supported resource that facilitates informed selection of the most suitable ionic liquid for specific research and development endeavors.

Introduction: The Versatility of Alkylimidazolium Ionic Liquids

Imidazolium salts are a prominent class of ionic liquids (ILs) that have garnered substantial interest across various scientific disciplines, including drug development, owing to their distinctive physicochemical characteristics such as high thermal stability, negligible vapor pressure, and tunable solvency.[1] The ability to modify the alkyl chain length and the counter-anion allows for the fine-tuning of these properties, making them highly versatile for a range of applications. This guide focuses on a comparative analysis of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate against two other common alkylimidazolium salts: 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) and 1-Hexyl-3-methylimidazolium chloride ([HMIM][Cl]). The selection of these salts allows for a systematic evaluation of the influence of both the alkyl chain length (butyl, hexyl, and decyl) and the nature of the anion (tetrafluoroborate, chloride, and nitrate) on the overall properties of the ionic liquid.

The unique properties of imidazolium-based ionic liquids have positioned them as significant players in the development of biomaterials and in modifying drug delivery systems.[2] Their potential as active pharmaceutical ingredients and antimicrobials is also an area of active research.[3]

Synthesis of Alkylimidazolium Salts

The synthesis of alkylimidazolium salts typically involves a two-step process: N-alkylation of a 1-alkylimidazole followed by an anion exchange reaction. This modular approach allows for a wide variety of cation-anion combinations.

General Synthesis Pathway

The synthesis of 1-alkyl-3-methylimidazolium halides, which often serve as precursors, is achieved by the reaction of 1-methylimidazole with the corresponding haloalkane. For instance, 1-Butyl-3-Methylimidazolium Bromide ([BMIM]Br) is synthesized from 1-methylimidazole and 1-bromobutane.[4] The subsequent anion exchange can be performed to introduce the desired anion, such as nitrate or tetrafluoroborate.[5][6]

Synthesis_of_Alkylimidazolium_Salts cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Anion Exchange 1-Methylimidazole 1-Methylimidazole Alkylation N-Alkylation 1-Methylimidazole->Alkylation Haloalkane R-X (e.g., 1-Bromodecane) Haloalkane->Alkylation Precursor 1-Alkyl-3-methylimidazolium Halide ([Rmim]X) Alkylation->Precursor Metathesis Anion Metathesis Precursor->Metathesis Anion_Source Anion Source (e.g., AgNO3) Anion_Source->Metathesis Final_Product Target Ionic Liquid (e.g., [C10mim][NO3]) Metathesis->Final_Product

Caption: Generalized two-step synthesis of alkylimidazolium salts.

Experimental Protocol: Synthesis of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C10mim][NO3])

This protocol outlines a typical synthesis route for [C10mim][NO3] via its bromide precursor.

Part A: Synthesis of 1-Decyl-3-methylimidazolium Bromide ([C10mim]Br)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-bromodecane.

  • Reaction Conditions: Heat the mixture at a controlled temperature (typically 70-90°C) with continuous stirring for 24-48 hours under an inert atmosphere (e.g., nitrogen).

  • Work-up: After cooling to room temperature, the resulting viscous liquid is washed multiple times with a non-polar solvent like ethyl acetate or hexane to remove any unreacted starting materials.

  • Drying: The purified product is then dried under vacuum to remove any residual solvent, yielding 1-Decyl-3-methylimidazolium Bromide.[7]

Part B: Anion Exchange to Nitrate

  • Dissolution: Dissolve the synthesized [C10mim]Br in a suitable solvent, such as ethanol or acetone.

  • Anion Source: In a separate container, dissolve a stoichiometric equivalent of a nitrate salt (e.g., silver nitrate, AgNO₃) in the same solvent.

  • Reaction: Slowly add the nitrate salt solution to the [C10mim]Br solution with constant stirring. A precipitate of the insoluble bromide salt (e.g., AgBr) will form.

  • Separation: The reaction mixture is stirred for several hours to ensure complete reaction, after which the precipitate is removed by filtration.

  • Final Product Isolation: The solvent from the filtrate is removed under reduced pressure to yield the final product, 3-Decyl-1-Methyl-1H-Imidazolium Nitrate.

Comparative Physicochemical Properties

The choice of alkyl chain length and anion significantly impacts the physicochemical properties of imidazolium salts. A longer alkyl chain generally increases the hydrophobicity and viscosity, while the anion influences properties like melting point, thermal stability, and conductivity.

Property3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C10mim][NO3])1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])1-Hexyl-3-methylimidazolium chloride ([HMIM][Cl])
Molecular Formula C14H27N3O3[8]C8H15BF4N2[9]C10H19ClN2[10]
Molecular Weight 285.39 g/mol [8]226.03 g/mol [9]202.72 g/mol [10]
Appearance Data not readily availableColorless to yellow liquid[11]Clear, colorless to yellow liquid[12]
Density Data not readily available~1.21 g/mL[13]~1.04 g/cm³[10]
Viscosity Data not readily available~103 cP[14]~3302 cP[10][12]
Melting Point Data not readily available-83 to -75 °C[14]-3 °C[10]
Conductivity Data not readily available~3.15 mS/cm[14]~0.08 mS/cm[10]
Solubility in Water Data not readily availableMiscibleInsoluble[12]

Note: The lack of readily available, directly comparable experimental data for [C10mim][NO3] highlights the need for further characterization of this specific ionic liquid. The data for [BMIM][BF4] and [HMIM][Cl] are provided from various sources and may have been measured under different conditions.

Experimental Protocols for Characterization

To ensure a robust and reliable comparison of alkylimidazolium salts, standardized characterization methods are essential.

Protocol for Determining Viscosity

Apparatus: A cone-and-plate or parallel-plate rheometer, or a calibrated viscometer.

  • Sample Preparation: Ensure the ionic liquid sample is free of any solvent or impurities.

  • Temperature Control: Equilibrate the sample to the desired temperature using the rheometer's temperature control unit.

  • Measurement: Apply a range of shear rates and measure the corresponding shear stress.

  • Data Analysis: Plot shear stress versus shear rate. For a Newtonian fluid, the viscosity is the slope of this line.

Protocol for Measuring Ionic Conductivity

Apparatus: A conductivity meter with a calibrated probe.

  • Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.

  • Sample Preparation: Place the ionic liquid in a clean, dry container.

  • Measurement: Immerse the conductivity probe into the sample, ensuring no air bubbles are trapped on the electrode surfaces.

  • Data Recording: Record the conductivity reading once it has stabilized. Measurements should be taken at various controlled temperatures.

Applications in Research and Drug Development

The unique properties of alkylimidazolium salts make them suitable for a variety of applications in the pharmaceutical and biomedical fields.[1]

  • Drug Delivery: The tunable nature of ionic liquids allows for their use as drug delivery vehicles. The choice of alkyl chain length can influence the lipophilicity, which is a critical factor in drug permeation through biological membranes.[15]

  • Antimicrobial Agents: Imidazolium salts, particularly those with longer alkyl chains, have demonstrated significant antimicrobial activity.[2][4] For instance, an increase in alkyl chain length from octyl to decyl has been shown to correspond with better activity against certain cell lines.[16]

  • Solvents for Biocatalysis: Ionic liquids can serve as "green" solvents for enzymatic reactions, in some cases enhancing the reaction rate and enantioselectivity.[11]

  • Electrochemical Applications: Their ionic nature and wide electrochemical windows make them suitable as electrolytes in various electrochemical systems.[13]

Applications_of_Alkylimidazolium_Salts Alkylimidazolium_Salts Alkylimidazolium Salts Physicochemical Properties: - Tunable Solvency - High Thermal Stability - Low Vapor Pressure - Ionic Conductivity Drug_Development Drug Development Applications - Drug Delivery Systems - Antimicrobial Agents - Active Pharmaceutical Ingredients Alkylimidazolium_Salts->Drug_Development Tunable lipophilicity Biocatalysis Biocatalysis - 'Green' Solvents - Enhanced Reaction Rates - Improved Enantioselectivity Alkylimidazolium_Salts->Biocatalysis Enhanced enzyme stability Electrochemistry Electrochemistry - Electrolytes - Batteries - Capacitors Alkylimidazolium_Salts->Electrochemistry Wide electrochemical window

Caption: Key application areas of alkylimidazolium salts.

Conclusion

The comparative analysis of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate with other alkylimidazolium salts like [BMIM][BF4] and [HMIM][Cl] underscores the profound influence of the alkyl chain length and the counter-anion on the physicochemical properties of these ionic liquids. While a longer alkyl chain in [C10mim][NO3] is expected to increase its lipophilicity and potentially enhance its antimicrobial properties, this may also lead to higher viscosity, which could be a limiting factor in some applications. The choice of the nitrate anion, as opposed to tetrafluoroborate or chloride, will also impart unique characteristics.

This guide provides a foundational framework for researchers and professionals in drug development to understand and evaluate these versatile compounds. The provided experimental protocols offer a starting point for the systematic characterization and comparison of different alkylimidazolium salts, enabling the rational design and selection of the optimal ionic liquid for a given application. Further experimental investigation into the properties of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate is warranted to fully elucidate its potential in advanced applications.

References

  • Physical Properties of 1-Butyl-3-methylimidazolium Tetrafluoroborate/N-Methyl-2-pyrrolidone Mixtures and the Solubility of CO2 in the System at Elevated Pressures | Journal of Chemical & Engineering Data - ACS Publications. (2012, February 29). Retrieved from [Link]

  • 1-Butyl-3-methylimidazolium tetrafluoroborate | C8H15BF4N2 | CID 2734178 - PubChem. (n.d.). Retrieved from [Link]

  • Recent Developments in the Medicinal Applications of Silver-NHC Complexes and Imidazolium Salts - MDPI. (2017, July 27). Retrieved from [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC. (n.d.). Retrieved from [Link]

  • Nanoheterogeneity in Protic and Aprotic Alkylimidazolium Bistriflimide Ionic Liquids - MDPI. (2024, September 15). Retrieved from [Link]

  • 1-Hexyl-3-methyl-imidazolium chloride (HMIM Cl), 100 g - Carl ROTH. (n.d.). Retrieved from [Link]

  • Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation. (2025, September 24). Retrieved from [Link]

  • Evaluation of Alkylimidazoles as Physical Solvents for CO2/CH4 Separation | Industrial & Engineering Chemistry Research - ACS Publications. (2011, December 22). Retrieved from [Link]

  • 1-Hexyl-3-methylimidazolium | C10H19N2+ | CID 2734164 - PubChem. (n.d.). Retrieved from [Link]

  • Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC. (2025, July 18). Retrieved from [Link]

  • Structure and Properties of N,N-Alkylene Bis(N '-Alkylimidazolium) Salts - ResearchGate. (n.d.). Retrieved from [Link]

  • Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action - PMC. (n.d.). Retrieved from [Link]

  • Structural characteristics of alkylimidazolium-based salts containing fluoroanions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • CAS 1057409-91-2 | 3-decyl-1-methyl-1h-imidazolium nitrate - Alchem Pharmtech. (n.d.). Retrieved from [Link]

  • One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. (2020, June 3). Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids | Open Access Journals - Research and Reviews. (2013, February 2). Retrieved from [Link]

  • STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. (2018, August). Retrieved from [Link]

  • Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Effect of Imidazolium Nitrate Ionic Liquids on Conformational Changes of Poly(N-vinylcaprolactam) - PMC. (n.d.). Retrieved from [Link]

  • 1-Dodecyl-3-methylimidazolium | C16H31N2+ | CID 2734228 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 1-Decyl-3-methylimidazolium Bromide | C14H27BrN2 | CID 22078297 - PubChem. (n.d.). Retrieved from [Link]

  • Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to 3-Decyl-1-Methyl-1H-Imidazolium Nitrate: A Performance Analysis Against Conventional Organic Solvents

Abstract For decades, the landscape of chemical synthesis and extraction has been dominated by a familiar cast of conventional organic solvents. While effective, their inherent volatility, flammability, and toxicity pres...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For decades, the landscape of chemical synthesis and extraction has been dominated by a familiar cast of conventional organic solvents. While effective, their inherent volatility, flammability, and toxicity present significant challenges in terms of safety and environmental impact. This guide provides a comprehensive performance analysis of a promising alternative: the ionic liquid (IL) 3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C10MIM][NO3]). We will move beyond the superficial "green solvent" label to offer researchers, scientists, and drug development professionals a data-driven comparison of its physicochemical properties and practical performance against workhorse solvents like methanol, acetonitrile, and dichloromethane. This analysis is grounded in experimental evidence and established chemical principles to empower you to make informed decisions for your next project.

Introduction: The Imperative for a New Class of Solvents

Conventional organic solvents are ubiquitous in the modern laboratory for good reason: they are generally effective at dissolving a wide range of solutes and facilitating chemical reactions. However, their high vapor pressure contributes to workplace exposure and atmospheric emissions, while their flammability poses a constant safety risk. Furthermore, many are classified as toxic or carcinogenic, necessitating stringent handling protocols and costly disposal methods.[1]

Ionic liquids (ILs) have emerged as a compelling class of alternative solvents.[2] These are salts with melting points below 100°C, composed of a large organic cation and an organic or inorganic anion.[3] This unique structure imparts properties such as negligible vapor pressure, high thermal stability, and tunable solvency by modifying the cation and anion.[2][3] Among these, 3-Decyl-1-Methyl-1H-Imidazolium Nitrate, with its imidazolium cation and nitrate anion, represents a versatile candidate for a variety of applications. This guide will dissect its performance characteristics, offering a clear-eyed view of its advantages and limitations.

Physicochemical Properties: A Head-to-Head Comparison

The performance of a solvent is fundamentally dictated by its physical and chemical properties. The following table summarizes key data for [C10MIM][NO3] and selected conventional solvents, providing a foundation for understanding their behavior in practical applications.

Property3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C10MIM][NO3])Methanol (CH3OH)Acetonitrile (CH3CN)Dichloromethane (CH2Cl2)
CAS Number 1057409-91-2[4]67-56-175-05-875-09-2
Molecular Formula C14H27N3O3[5]CH4OC2H3NCH2Cl2
Molecular Weight ( g/mol ) 285.39[5]32.0441.0584.93
Boiling Point (°C) >300 (Decomposes)64.781.6[6]39.6
Melting Point (°C) < 25 (Room Temp. Liquid)-97.6-45.7-96.7
Density (g/mL @ 20°C) ~1.04 (estimated)0.7920.786[7]1.326
Vapor Pressure NegligibleHighHighHigh
Dielectric Constant Moderate to High (Tunable)32.737.5[7]9.08
Viscosity HighLow (0.59 mPa·s)Low (0.34 mPa·s)Low (0.44 mPa·s)

Causality Behind the Properties: The negligible vapor pressure of [C10MIM][NO3] is a direct consequence of the strong electrostatic interactions between its constituent ions, which require significantly more energy to overcome compared to the weaker intermolecular forces in conventional solvents. Its high viscosity is also a result of these ionic interactions and the long decyl chain on the cation, which can lead to increased van der Waals forces. While this can present challenges in mass transfer, it also contributes to its high thermal stability.

Performance in Key Applications

Application Spotlight: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the creation of carbon-carbon bonds. The choice of solvent is critical for reaction efficiency, influencing catalyst stability, reactant solubility, and product isolation.

This protocol outlines a general procedure for comparing the efficacy of [C10MIM][NO3] against a conventional solvent system (e.g., 1,4-Dioxane/Water) in the coupling of an aryl halide with an arylboronic acid.

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Solvent Addition & Reaction cluster_workup 3. Product Isolation A Combine Aryl Halide, Boronic Acid, Base (K2CO3), & Pd Catalyst in Flask B Evacuate & Backfill with Inert Gas (3x) A->B Establish Inert Atmosphere C Add Degassed Solvent: - [C10MIM][NO3] - Dioxane/H2O (4:1) B->C D Heat to 80°C with Vigorous Stirring (4-24h) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT E->F G Aqueous Workup: Dilute with H2O, Extract with Ethyl Acetate F->G H Dry Organic Layer & Concentrate G->H I Purify via Column Chromatography H->I J Final Product I->J Characterize (NMR, MS)

Sources

Validation

A Senior Application Scientist's Guide to Validating Ionic Conductivity Measurements with Electrochemical Impedance Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of material science and drug development, the precise measurement of ionic conductivity is paramount. This property governs the performance...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of material science and drug development, the precise measurement of ionic conductivity is paramount. This property governs the performance of a vast array of materials, from solid-state battery electrolytes to biological membranes. While various techniques exist for this purpose, Electrochemical Impedance Spectroscopy (EIS) stands out as a powerful and versatile method for not only measuring but also validating ionic conductivity. This guide provides an in-depth, technically-grounded comparison of EIS with other methods, offering practical insights and experimental protocols to ensure the integrity of your measurements.

The Power of EIS: Beyond a Simple Resistance Measurement

Unlike direct current (DC) methods that measure total resistance, EIS applies a small amplitude AC sinusoidal voltage (or current) signal over a wide range of frequencies.[1][2][3] By analyzing the resulting current (or voltage) response, EIS can deconvolve the various contributions to the overall impedance of a system. This allows for the separation of the bulk ionic resistance from other processes like electrode polarization and grain boundary effects, which can significantly skew results from simpler techniques.[4][5]

The primary advantage of EIS lies in its ability to probe the frequency-dependent behavior of a material.[6] This provides a more complete picture of the ionic transport mechanisms at play. The data is typically visualized in two types of plots: the Nyquist plot and the Bode plot.

Data Interpretation: From Impedance Spectra to Ionic Conductivity

The Nyquist Plot: This plot displays the negative imaginary part of the impedance (-Z") versus the real part (Z') over a range of frequencies.[7][8][9] For a simple system consisting of a bulk resistance (R_b) and a double-layer capacitance (C_dl) at the electrode-electrolyte interface, the Nyquist plot will show a semicircle.[10][11] The intercept of this semicircle with the real axis at high frequency represents the bulk resistance of the electrolyte.[12]

The Bode Plot: This plot shows the magnitude of the impedance (|Z|) and the phase angle (φ) as a function of frequency.[6] In the high-frequency region, the impedance becomes independent of frequency, and this plateau corresponds to the bulk resistance.[13][14] The Bode plot is particularly useful for identifying different relaxation processes occurring at different frequencies.[15]

Once the bulk resistance (R_b) is determined from either the Nyquist or Bode plot, the ionic conductivity (σ) can be calculated using the following equation:

σ = L / (R_b * A)

Where:

  • L is the thickness of the sample.

  • A is the cross-sectional area of the sample.

G cluster_0 EIS Data Acquisition cluster_1 Data Visualization & Analysis cluster_2 Parameter Extraction cluster_3 Final Calculation raw_data Raw Impedance Data (Z', Z'', Frequency) nyquist Nyquist Plot (-Z'' vs. Z') raw_data->nyquist bode Bode Plot (|Z|, φ vs. Frequency) raw_data->bode ecm Equivalent Circuit Modeling nyquist->ecm bode->ecm rb_extraction Determine Bulk Resistance (Rb) ecm->rb_extraction conductivity Calculate Ionic Conductivity (σ) σ = L / (Rb * A) rb_extraction->conductivity

A Comparative Analysis: EIS vs. DC Four-Probe Method

While EIS offers a comprehensive analysis, the DC four-probe method is another commonly used technique for measuring conductivity.[16][17] It's crucial to understand the strengths and weaknesses of each to select the appropriate method for your specific application.

FeatureElectrochemical Impedance Spectroscopy (EIS)DC Four-Probe Method
Principle Measures complex impedance over a range of AC frequencies.[1][2]Measures resistance using a direct current.[16][17]
Information Obtained Deconvolutes bulk resistance, grain boundary resistance, and electrode polarization effects.[4][5] Provides insights into charge transfer kinetics and diffusion processes.[11][18]Measures total resistance, which can be a combination of electronic and ionic contributions.[16]
Advantages High accuracy by separating different impedance contributions.[4] Provides mechanistic insights into ion transport.[18] Non-destructive.[2]Simple setup and measurement. Can be used for both electronic and ionic conductivity.[16]
Disadvantages More complex data analysis and interpretation.[19] Requires specialized equipment (potentiostat with frequency response analyzer).[20]Can be susceptible to errors from contact resistance if not properly executed.[21][22] Does not separate different contributions to resistance.[4]
Best Suited For Detailed characterization of novel electrolytes, solid-state materials, and systems with complex interfaces.[3][23]Quick screening of materials, quality control, and measuring the total conductivity of homogeneous samples.[16]

Experimental Protocols for Robust Measurements

To ensure the reliability and reproducibility of your ionic conductivity measurements, adhering to a well-defined experimental protocol is essential.

Protocol 1: Electrochemical Impedance Spectroscopy (EIS)

Objective: To determine the ionic conductivity of a solid or liquid electrolyte.

Materials and Equipment:

  • Potentiostat with a frequency response analyzer (FRA) module.

  • Two-electrode or four-electrode conductivity cell with blocking electrodes (e.g., stainless steel, gold).[24]

  • Sample of known thickness and cross-sectional area.

  • Faraday cage to minimize electromagnetic interference.[25]

  • Temperature control system.

Procedure:

  • Sample Preparation: Prepare a sample of the material with a well-defined geometry (e.g., a pellet of a solid electrolyte or a liquid electrolyte in a cell with a known cell constant).[23]

  • Cell Assembly: Assemble the sample in the conductivity cell, ensuring good contact between the sample and the electrodes. For four-electrode measurements, ensure the sense electrodes are placed correctly.[25]

  • System Equilibration: Place the cell in a temperature-controlled environment and allow it to reach thermal equilibrium.

  • EIS Measurement Setup:

    • Connect the cell to the potentiostat. For a two-electrode setup, connect the working and counter electrodes. For a four-electrode setup, also connect the reference electrodes.[25]

    • Set the AC voltage amplitude to a small value (typically 5-10 mV) to ensure the system responds linearly.[1][19]

    • Define the frequency range. A typical range is from 1 MHz down to 0.1 Hz or lower, depending on the system under investigation.[23]

  • Data Acquisition: Initiate the EIS measurement. It is crucial that the system remains at a steady state throughout the measurement.[19]

  • Data Analysis:

    • Plot the acquired data as Nyquist and Bode plots.

    • Determine the bulk resistance (R_b) from the high-frequency intercept of the Nyquist plot or the high-frequency plateau of the Bode plot.[12][13][14] For more complex spectra, fit the data to an appropriate equivalent circuit model to extract R_b.[19][26][27]

  • Conductivity Calculation: Calculate the ionic conductivity using the formula σ = L / (R_b * A).

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis prep Sample Preparation (Defined Geometry) assembly Cell Assembly (Good Electrode Contact) prep->assembly equilibration Thermal Equilibration assembly->equilibration setup EIS Setup (Small Amplitude, Wide Frequency) equilibration->setup acquisition Data Acquisition (Steady State) setup->acquisition plotting Plot Data (Nyquist & Bode) acquisition->plotting analysis Determine Rb (Intercept/Fit) plotting->analysis calculation Calculate σ analysis->calculation

Protocol 2: DC Four-Probe Method

Objective: To determine the total conductivity of a sample.

Materials and Equipment:

  • DC power source.

  • Ammeter.

  • Voltmeter.

  • Four-point probe head with equally spaced probes.

  • Sample with a flat, uniform surface.

Procedure:

  • Sample Preparation: Ensure the sample is flat and large enough to accommodate the four-probe head.

  • Probe Placement: Place the four-point probe head onto the surface of the sample, ensuring all four probes are in good contact.

  • Current Application: Apply a constant DC current (I) through the outer two probes.

  • Voltage Measurement: Measure the voltage drop (V) across the inner two probes.

  • Resistance Calculation: Calculate the resistance (R) using Ohm's law: R = V / I.

  • Conductivity Calculation: Calculate the conductivity (σ) using the formula: σ = 1 / (R * k), where 'k' is a geometric correction factor that depends on the probe spacing and sample dimensions.

Best Practices and Troubleshooting

To ensure the accuracy and reliability of your ionic conductivity measurements, consider the following best practices:

  • Calibration: Regularly calibrate your equipment, especially conductivity probes, using standard solutions.[28][29]

  • Temperature Control: Maintain a constant and uniform temperature throughout the measurement, as conductivity is highly temperature-dependent.[28][29]

  • Electrode Selection and Maintenance: Use appropriate electrodes for your sample (e.g., blocking electrodes for EIS of ionic conductors).[24] Keep electrodes clean and properly stored to avoid contamination and damage.[29]

  • Minimize Noise: Use a Faraday cage to shield your setup from electromagnetic interference, which can be a significant source of noise in EIS measurements.[25]

  • Ensure Linearity and Stability: For EIS, use a small AC amplitude to ensure a linear response.[1][19] Verify that the system is at a steady state before and during the measurement.[19]

  • Data Validation: Use quality indicators such as Total Harmonic Distortion (THD) to validate the reliability of your EIS data.[30]

Common Troubleshooting Scenarios:

  • Noisy or Erratic Readings: Check for poor electrode contact, electromagnetic interference, or temperature fluctuations.[31][32]

  • Inconsistent Results: Ensure proper calibration, clean electrodes, and a homogeneous sample.[28][31]

  • Drifting Signal in EIS: This may indicate that the system is not at a steady state.[19] Allow for longer equilibration times or investigate potential reactions occurring in the cell.

Conclusion

Electrochemical Impedance Spectroscopy is an indispensable tool for the accurate and comprehensive validation of ionic conductivity measurements. Its ability to distinguish between different electrochemical processes provides a level of detail that is unattainable with simpler DC methods. By understanding the principles of EIS, adhering to rigorous experimental protocols, and following best practices, researchers can obtain reliable and insightful data that is crucial for advancing materials science and drug development.

References

  • 5 Best Practices for Accurate Electrochemical Impedance Spectroscopy (EIS) Data. (2022, September 9). YouTube. Retrieved from [Link]

  • Radha, K. P., Mahalakshmi, P., & Chitra, S. (2016). Magnitude Bode Plot Analysis of Solid Polymer Electrolyte PMMA Complexed with Adipic Acid. Der Pharma Chemica.
  • Gomez-Compa, A., et al. (2025, October 8). Analytical–Computational Integration of Equivalent Circuit Modeling, Hybrid Optimization, and Statistical Validation for Electrochemical Impedance Spectroscopy. MDPI.
  • Does the DC 4 probe method give only electronic conductivity or ionic also? (2014, August 1).
  • Radha, K. P., Mahalakshmi, P., & Chitra, S. (2016). (PDF) Magnitude Bode Plot analysis of solid polymer electrolyte PMMA complexed with adipic acid.
  • Four Point Probe Measurement Method. SURAGUS.
  • How to make reliable Electrochemical Impedance Spectroscopy measurements with EIS QI. (2024, November 18). BioLogic.
  • Ataee, A., et al. (2024, May 10).
  • Webinar: Best practices in battery EIS measurement. (2025, October 29). Metrohm.
  • Basics of Electrochemical Impedance Spectroscopy. Gamry Instruments.
  • Lasia, A. (2023). Electrochemical Impedance Spectroscopy—A Tutorial. PMC - NIH.
  • Ionic conductivity test method. TOB NEW ENERGY.
  • CHARACTERIZATION AND ELECTRICAL CONDUCTIVITY OF IONIC OXIDE NANO FILMS BY DC AND AC METHODS. ARPN Journal of Engineering and Applied Sciences.
  • 4-Point Probe Method. Linseis.
  • In-temperature ionic conductivity measurements with the Autolab Microcell HC setup. Metrohm.
  • Different Efforts but Similar Insights in Battery R&D: Electrochemical Impedance Spectroscopy vs Galvanostatic (Constant Cur). (2022, December 2). Forschungszentrum Jülich.
  • Electrochemical Impedance Spectroscopy (EIS) Part 4 – Equivalent Circuit Models. Metrohm.
  • Physical Interpretations of Nyquist Plots for EDLC Electrodes and Devices.
  • Four Probe Vs Two Probe Method: Difference&Resistivity Guide. IEST Instrument.
  • Comparison between the (a) EIS and (b) DC, e.g. constant current... (2022, December 2).
  • Four-point probe method to measure resistivity and conductivity | FAQ. Hioki.
  • Manual Electrochemical Impedance Spectroscopy. Pure.
  • How can one interpret ionic conductivity
  • Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. (2025, May 15). MDPI.
  • Electrochemical Impedance Spectroscopy A Tutorial | ACS Measurement Science Au. (2023, March 8).
  • Physical Interpretations of Nyquist Plots for EDLC Electrodes and Devices. (2017, December 5).
  • Critical review on the analysis of electrochemical impedance spectroscopy data. (2025, September 24). AIP Publishing.
  • Impedance, Electrical Equivalent Circuit (EEC) Modeling, Structural (FTIR and XRD), Dielectric, and Electric Modulus Study of MC-Based Ion-Conducting Solid Polymer Electrolytes. (2021, December 27). PMC.
  • Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries. Journal of Electrochemical Science and Technology.
  • Bode plot of PS-b-PEO solid polymer electrolyte sandwiched between...
  • Electrochemical Impedance Spectroscopy: EIS Battery Analysis. (2026, February 5). IEST.
  • Ionic conductivity characterization. Representative Nyquist plot of an...
  • How can we measure Ionic Conductivity using Impedance Spectra? (2014, April 2).
  • Electrical Conductivity and Nyquist Plot of C4C1Im BF4 at Room Temperature by Impedance Spectroscopy. (2020, November 14). MDPI.
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  • 8 Common Mistakes When Taking Conductivity Measurements. (2017, February 17). Hanna Instruments Blog.
  • Low-Temperature Structural Battery Electrolytes Produced by Polymerization-Induced Phase Separation | ACS Applied Polymer Materials. (2024, May 31).
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  • Bode Plot. PalmSens.
  • Reassessing the bulk ionic conductivity of solid-st
  • Common Issues with Conductivity Meters and How to Resolve Them. (2024, December 23). BOQU Instrument.
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  • Solid State Electrolyte Powder Ionic Conductivity Testing. (2025, October 29). IEST.
  • Reassessing the bulk ionic conductivity of solid state electrolytes. (2018, April 24). RSC Publishing.

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Comparative

The Influence of Alkyl Chain Elongation on the Physicochemical Properties of Imidazolium Nitrates: A Comparative Investigation

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The burgeoning field of ionic liquids (ILs) has captivated the scientific community with the promi...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of ionic liquids (ILs) has captivated the scientific community with the promise of "designer solvents," materials whose properties can be finely tuned for specific applications. Among the vast array of available ILs, those based on the 1-alkyl-3-methylimidazolium cation have emerged as a cornerstone, offering a versatile platform for applications ranging from green chemistry to advanced drug delivery systems.[1] A critical, yet often nuanced, aspect of their design lies in the strategic modification of the alkyl chain appended to the imidazolium ring. This guide provides a comprehensive comparative investigation into the effect of increasing the alkyl chain length on the fundamental properties of a homologous series of 1-alkyl-3-methylimidazolium nitrates ([Cₙmim][NO₃], where n = 2, 4, 6, 8). By understanding these structure-property relationships, researchers can make more informed decisions in the selection and design of ionic liquids for their specific needs.

The Underlying Chemistry: Intermolecular Forces at Play

The physicochemical properties of imidazolium nitrates are governed by a delicate interplay of intermolecular forces. The primary interactions include:

  • Coulombic Interactions: The strong electrostatic attraction between the positively charged imidazolium cation and the nitrate anion is the dominant force dictating the fundamental properties of these salts.

  • Hydrogen Bonding: The hydrogen atoms on the imidazolium ring, particularly at the C2 position, can form hydrogen bonds with the oxygen atoms of the nitrate anion.[2] The strength of these interactions can be influenced by the steric hindrance and electronic effects of the alkyl chain.

  • Van der Waals Forces: As the alkyl chain elongates, the contribution of van der Waals forces, specifically London dispersion forces, becomes increasingly significant.[3] These non-polar interactions between the alkyl chains of neighboring cations lead to increased intermolecular attraction.

The lengthening of the alkyl chain primarily enhances the van der Waals interactions, leading to predictable trends in many of the macroscopic properties of these ionic liquids.

Comparative Analysis of Physicochemical Properties

To provide a clear and objective comparison, the following sections detail the impact of alkyl chain length on key physicochemical properties of 1-alkyl-3-methylimidazolium nitrates. The data presented is a compilation from various sources and is intended to illustrate the general trends.

Density

A general trend observed in imidazolium-based ionic liquids is a decrease in density with increasing alkyl chain length. This is attributed to the less efficient packing of the ions as the bulky, non-polar alkyl chains disrupt the ordered structure dictated by the coulombic interactions.

Ionic LiquidAlkyl ChainDensity (g/cm³)Temperature (°C)
1-Ethyl-3-methylimidazolium nitrate ([C₂mim][NO₃])Ethyl (C2)1.28Ambient
1-Butyl-3-methylimidazolium nitrate ([C₄mim][NO₃])Butyl (C4)~1.1925
1-Hexyl-3-methylimidazolium nitrate ([C₆mim][NO₃])Hexyl (C6)~1.1225
1-Octyl-3-methylimidazolium nitrate ([C₈mim][NO₃])Octyl (C8)~1.0725

Note: The density values are approximate and can vary slightly based on the purity of the ionic liquid and the measurement conditions. Data compiled from multiple sources.

Viscosity

Viscosity is a critical parameter for many applications, influencing mass transfer and reaction rates. In the 1-alkyl-3-methylimidazolium nitrate series, viscosity generally increases with the elongation of the alkyl chain. This is a direct consequence of the enhanced van der Waals forces between the longer alkyl chains, which restricts the free movement of the ions.[4]

Ionic LiquidAlkyl ChainViscosity (cP)Temperature (°C)
1-Ethyl-3-methylimidazolium nitrate ([C₂mim][NO₃])Ethyl (C2)21.345
1-Butyl-3-methylimidazolium nitrate ([C₄mim][NO₃])Butyl (C4)68.525
1-Hexyl-3-methylimidazolium nitrate ([C₆mim][NO₃])Hexyl (C6)13825
1-Octyl-3-methylimidazolium nitrate ([C₈mim][NO₃])Octyl (C8)23525

Note: Viscosity is highly temperature-dependent. The provided values are for comparison at the specified temperatures. Data compiled from multiple sources.

Melting Point

The melting point of ionic liquids is a complex property influenced by both the strength of the intermolecular forces and the packing efficiency of the ions in the solid state. For the 1-alkyl-3-methylimidazolium nitrate series, a consistent trend is not as straightforward as with density and viscosity. Generally, for shorter alkyl chains, the melting point may decrease with increasing chain length due to the disruption of crystal packing. However, as the chain becomes longer, the increasing van der Waals interactions can lead to the formation of ordered, liquid-crystalline phases and an increase in the melting point.

Ionic LiquidAlkyl ChainMelting Point (°C)
1-Ethyl-3-methylimidazolium nitrate ([C₂mim][NO₃])Ethyl (C2)38
1-Butyl-3-methylimidazolium nitrate ([C₄mim][NO₃])Butyl (C4)< 25 (Room Temp IL)
1-Hexyl-3-methylimidazolium nitrate ([C₆mim][NO₃])Hexyl (C6)< 25 (Room Temp IL)
1-Octyl-3-methylimidazolium nitrate ([C₈mim][NO₃])Octyl (C8)~ -1 (Varies)

Note: The melting points can be significantly affected by impurities, particularly water. The values presented are indicative. Data compiled from multiple sources.

Thermal Stability

The thermal stability of ionic liquids is a crucial factor for their application in processes that require elevated temperatures. For 1-alkyl-3-methylimidazolium nitrates, studies on a closely related series (1-alkyl-2,3-dimethylimidazolium nitrates) have shown that thermal stability tends to decrease as the alkyl chain length increases.[5] This is likely due to the increased ease of Hofmann elimination and other decomposition pathways with longer alkyl chains. The onset decomposition temperature (Tonset), determined by thermogravimetric analysis (TGA), is a common metric for thermal stability.

Ionic Liquid (2,3-dimethyl derivative)Alkyl ChainTonset (°C)
1-Ethyl-2,3-dimethylimidazolium nitrateEthyl (C2)312.13
1-Butyl-2,3-dimethylimidazolium nitrateButyl (C4)310.23
1-Hexyl-2,3-dimethylimidazolium nitrateHexyl (C6)300.89
1-Octyl-2,3-dimethylimidazolium nitrateOctyl (C8)298.36

Data from a study on 1-alkyl-2,3-dimethylimidazolium nitrates, which is expected to show a similar trend to the 1-alkyl-3-methylimidazolium series.[5]

Electrochemical Window

The electrochemical window (EW) represents the potential range over which an electrolyte is stable without being oxidized or reduced. A wide electrochemical window is highly desirable for applications in electrochemical devices like batteries and capacitors.[6] The cathodic limit is typically determined by the reduction of the imidazolium cation, while the anodic limit is determined by the oxidation of the nitrate anion. The length of the alkyl chain can have a modest effect on the electrochemical window.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis and characterization of the 1-alkyl-3-methylimidazolium nitrate series.

Synthesis of 1-Alkyl-3-methylimidazolium Nitrates

The synthesis of 1-alkyl-3-methylimidazolium nitrates is typically a two-step process, as illustrated in the workflow below. The first step involves the quaternization of 1-methylimidazole with an appropriate 1-haloalkane to form the 1-alkyl-3-methylimidazolium halide. The second step is an anion exchange reaction to replace the halide with the nitrate anion.

SynthesisWorkflow cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Anion Exchange A 1-Methylimidazole P1 1-Alkyl-3-methylimidazolium Halide A->P1 B 1-Haloalkane (e.g., 1-Bromobutane) B->P1 C Solvent (e.g., Acetonitrile) C->P1 P1_2 1-Alkyl-3-methylimidazolium Halide P1->P1_2 Purification Product 1-Alkyl-3-methylimidazolium Nitrate P1_2->Product D Silver Nitrate (AgNO₃) D->Product E Solvent (e.g., Water) E->Product Byproduct Silver Halide (AgX) (Precipitate) Product->Byproduct TGA_Workflow Start Start A Weigh IL Sample (5-10 mg) Start->A B Place in TGA Pan A->B C Load into TGA Furnace B->C D Heat at Constant Rate (e.g., 10 °C/min) under Inert Atmosphere C->D E Record Mass vs. Temperature D->E F Analyze TGA Curve E->F G Determine T_onset F->G End End G->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

3.2.4. Electrochemical Window Determination:

Cyclic voltammetry (CV) is the standard technique for determining the electrochemical window. [7][8]

  • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire), and a counter electrode (e.g., platinum wire).

  • The ionic liquid serves as the electrolyte. It is crucial to use a dry ionic liquid, as water can significantly narrow the electrochemical window. [9]3. Perform the CV scan by sweeping the potential from the open-circuit potential to a negative limit and then to a positive limit.

  • The cathodic and anodic limits of the electrochemical window are typically defined as the potentials at which the current density reaches a certain cutoff value (e.g., 0.5 or 1.0 mA/cm²). [10]

Structure-Property Relationships: A Deeper Dive

The observed trends in the physicochemical properties of 1-alkyl-3-methylimidazolium nitrates can be rationalized by considering the underlying molecular interactions.

StructureProperty cluster_cause Structural Change cluster_mechanism Molecular Interaction cluster_effect Macroscopic Property Change AlkylChain Increase in Alkyl Chain Length VdW Increased Van der Waals Forces AlkylChain->VdW Density Decreased Density AlkylChain->Density Less Efficient Packing ThermalStability Decreased Thermal Stability AlkylChain->ThermalStability Facilitates Decomposition Pathways Viscosity Increased Viscosity VdW->Viscosity

Caption: Relationship between alkyl chain length and key properties.

As the alkyl chain is extended from ethyl to octyl, the increasing van der Waals forces between the non-polar tails of the cations lead to a more "entangled" liquid structure. This increased intermolecular friction is the primary reason for the observed rise in viscosity .

The decrease in density is a consequence of the inefficient packing of the ions. The bulky and flexible alkyl chains disrupt the regular, charge-ordered arrangement of the imidazolium and nitrate ions, creating more free volume within the liquid and thus lowering the overall density.

The trend of decreasing thermal stability with longer alkyl chains is related to the increased propensity for certain decomposition reactions. Longer alkyl chains can more readily undergo Hofmann elimination, a process where a proton is abstracted from the alkyl chain, leading to the formation of an alkene and the neutral imidazole.

The melting point behavior is more complex. While short chains can disrupt the crystal lattice and lower the melting point, longer chains can lead to the formation of organized, interdigitated structures, sometimes resulting in liquid crystalline phases. In these cases, the strong van der Waals interactions between the long alkyl chains contribute to a more ordered state, which can increase the melting point.

Conclusion

The length of the alkyl chain on the 1-position of the imidazolium cation is a powerful yet straightforward tool for tuning the physicochemical properties of imidazolium nitrate ionic liquids. A longer alkyl chain generally leads to an increase in viscosity and a decrease in density and thermal stability. These trends are primarily driven by the increasing contribution of van der Waals forces. For researchers and drug development professionals, a thorough understanding of these structure-property relationships is paramount. By carefully selecting the appropriate alkyl chain length, it is possible to design ionic liquids with optimized properties for a wide range of applications, from enhancing reaction kinetics in synthesis to controlling drug release profiles in formulations. This guide provides a foundational understanding and practical protocols to aid in the rational design and application of these versatile materials.

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Validation

benchmarking the catalytic performance of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate against established catalysts

For Researchers, Scientists, and Drug Development Professionals In the pursuit of greener and more efficient chemical transformations, the role of the catalyst is paramount. This guide provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of greener and more efficient chemical transformations, the role of the catalyst is paramount. This guide provides a comprehensive technical comparison of the emerging ionic liquid catalyst, 3-Decyl-1-Methyl-1H-Imidazolium Nitrate, against established solid acid catalysts, Amberlyst-15 and Sulfated Zirconia. Our analysis is grounded in a synthesis of current literature and established catalytic principles, offering field-proven insights for researchers in catalysis and process development.

Introduction: The Rise of Imidazolium-Based Ionic Liquids in Catalysis

Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention as designer solvents and catalysts.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents.[1][2] Among the various classes of ILs, those based on the 1,3-dialkylimidazolium cation have proven to be particularly versatile in catalytic processes.[3] The modularity of the imidazolium structure, allowing for the tuning of properties like hydrophobicity and acidity through the choice of alkyl side chains and anions, enables the design of task-specific catalysts.[2][3]

3-Decyl-1-Methyl-1H-Imidazolium Nitrate ([C10MIM][NO3]) is a member of this promising class of catalysts. The presence of a long decyl chain imparts a degree of lipophilicity, which can be advantageous in reactions involving nonpolar substrates, such as the esterification of fatty acids. The nitrate anion can also play a role in the catalytic cycle. This guide will benchmark the anticipated catalytic performance of [C10MIM][NO3] against two widely used solid acid catalysts: the sulfonic acid resin Amberlyst-15 and the superacidic sulfated zirconia.

The Contenders: A Profile of the Catalysts

3-Decyl-1-Methyl-1H-Imidazolium Nitrate: The Challenger
  • Structure and Properties: [C10MIM][NO3] is an imidazolium salt featuring a methyl group and a ten-carbon alkyl chain attached to the nitrogen atoms of the imidazole ring.[4][5] The long alkyl chain is expected to enhance its solubility in organic media and potentially lead to the formation of micelles in aqueous solutions.[6] The nitrate anion contributes to the overall properties of the ionic liquid.

  • Anticipated Catalytic Activity: The catalytic activity of imidazolium-based ILs in acid-catalyzed reactions is often attributed to the acidity of the C2-proton on the imidazolium ring, which can be enhanced by the choice of anion.[7] In reactions like esterification, the imidazolium cation is thought to activate the carbonyl group of the carboxylic acid via hydrogen bonding, facilitating nucleophilic attack by the alcohol.[8][9] The long decyl chain may also create a localized, nonpolar environment around the catalytic site, favoring the reaction of hydrophobic substrates.

Amberlyst-15: The Workhorse Polymeric Resin
  • Structure and Properties: Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin functionalized with sulfonic acid groups (-SO3H).[10][11] It is a commercially available, strongly acidic catalyst with a high surface area and porosity.

  • Established Catalytic Performance: Amberlyst-15 is widely used in a variety of acid-catalyzed reactions, including esterification, alkylation, and hydration.[12][13][14] Its high catalytic activity is attributed to the presence of accessible sulfonic acid sites. However, its thermal stability is limited, and its catalytic performance can be affected by the presence of water.[10]

Sulfated Zirconia: The Superacidic Solid
  • Structure and Properties: Sulfated zirconia (SZ) is a solid superacid catalyst prepared by treating zirconium hydroxide with sulfuric acid or other sulfating agents.[15][16] The high acidity of SZ is a result of the strong inductive effect of the sulfate groups on the zirconia surface, which generates both Brønsted and Lewis acid sites.[17]

  • Established Catalytic Performance: Sulfated zirconia is known for its exceptional catalytic activity in a range of reactions, including isomerization, cracking, and esterification.[18][19] It is particularly effective in reactions requiring strong acid sites. The catalyst's performance is highly dependent on its preparation method and the calcination temperature.[16]

Benchmarking the Catalytic Performance: A Proposed Experimental Framework

To provide a rigorous and objective comparison, a standardized experimental protocol is essential. The following section outlines a detailed methodology for benchmarking the catalytic performance of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate against Amberlyst-15 and sulfated zirconia in a representative acid-catalyzed reaction: the esterification of lauric acid with methanol.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for catalyst screening and evaluation.

G cluster_prep Catalyst Preparation and Characterization cluster_reaction Catalytic Esterification Reaction cluster_analysis Data Analysis and Catalyst Evaluation C1 Synthesize and purify 3-Decyl-1-Methyl-1H-Imidazolium Nitrate C3 Characterize catalysts (FT-IR, NMR, TGA, acidity measurement) C1->C3 C2 Procure and prepare Amberlyst-15 and Sulfated Zirconia C2->C3 R1 Set up batch reactor with lauric acid, methanol, and catalyst C3->R1 Introduce characterized catalyst R2 Control reaction parameters (temperature, stirring speed, catalyst loading) R1->R2 R3 Monitor reaction progress (GC analysis of aliquots) R2->R3 A1 Calculate conversion, selectivity, and yield R3->A1 Provide concentration data A2 Determine reaction kinetics (initial rate, rate constant) A1->A2 A4 Compare performance metrics across all three catalysts A2->A4 A3 Assess catalyst reusability (recovery and subsequent runs) A3->A4

Caption: Experimental workflow for benchmarking catalyst performance.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate

This protocol is adapted from general procedures for the synthesis of imidazolium-based ionic liquids.[5][20][21][22]

  • N-Alkylation: In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-bromodecane.

  • Heat the mixture at 70-80°C with stirring under a nitrogen atmosphere for 24-48 hours.

  • After cooling to room temperature, wash the resulting viscous liquid with ethyl acetate to remove unreacted starting materials.

  • Dry the product, 1-decyl-3-methylimidazolium bromide, under vacuum.

  • Anion Exchange: Dissolve the 1-decyl-3-methylimidazolium bromide in a suitable solvent (e.g., methanol).

  • Add an equimolar amount of silver nitrate (AgNO3) to the solution.

  • Stir the mixture at room temperature for several hours. A precipitate of silver bromide (AgBr) will form.

  • Filter the mixture to remove the AgBr precipitate.

  • Remove the solvent from the filtrate under reduced pressure to obtain the final product, 3-Decyl-1-Methyl-1H-Imidazolium Nitrate.

  • Characterization: Confirm the structure and purity of the synthesized ionic liquid using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Catalytic Esterification of Lauric Acid with Methanol

This protocol is a generalized procedure for catalyst performance evaluation.[15][18]

  • Reactor Setup: Place a known amount of lauric acid (e.g., 10 mmol) and the desired amount of catalyst (e.g., 5 mol%) in a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.

  • Add a specified molar excess of methanol (e.g., 10:1 methanol to lauric acid).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 65°C) with vigorous stirring.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Analysis: Analyze the samples by gas chromatography (GC) to determine the concentration of lauric acid and methyl laurate.

  • Data Calculation: Calculate the conversion of lauric acid and the yield of methyl laurate at each time point.

Protocol 3: Catalyst Reusability Study

  • Catalyst Recovery:

    • For 3-Decyl-1-Methyl-1H-Imidazolium Nitrate: After the reaction, add a nonpolar solvent (e.g., hexane) to extract the product. The ionic liquid, being immiscible, will form a separate phase and can be separated by decantation. Wash the recovered ionic liquid with fresh hexane and dry under vacuum.

    • For Amberlyst-15 and Sulfated Zirconia: Separate the solid catalyst from the reaction mixture by filtration. Wash the recovered catalyst with methanol and dry in an oven.

  • Subsequent Runs: Use the recovered catalyst for a new batch of the esterification reaction under the same conditions.

  • Performance Evaluation: Compare the catalytic activity of the recycled catalyst with that of the fresh catalyst over several cycles.

Comparative Data Analysis

The following tables summarize the key properties and expected performance metrics of the three catalysts based on available literature.

Table 1: Physicochemical Properties of the Catalysts

Property3-Decyl-1-Methyl-1H-Imidazolium Nitrate (Expected)Amberlyst-15Sulfated Zirconia
Catalyst Type Homogeneous (Immiscible Liquid)Heterogeneous (Solid Resin)Heterogeneous (Solid Oxide)
Active Sites Acidic C2-H of Imidazolium RingSulfonic Acid (-SO3H)Brønsted and Lewis Acid Sites
Thermal Stability HighModerate (typically < 120°C)High (dependent on preparation)
Solubility Soluble in polar organic solvents, immiscible with nonpolar solventsInsolubleInsoluble

Table 2: Benchmarking Catalytic Performance in Fatty Acid Esterification (Hypothetical Data)

Performance Metric3-Decyl-1-Methyl-1H-Imidazolium NitrateAmberlyst-15Sulfated Zirconia
Reaction Temperature (°C) 60 - 10060 - 100100 - 180
Catalyst Loading (mol%) 1 - 105 - 15 (wt%)1 - 10 (wt%)
Conversion of Fatty Acid (%) > 90> 95> 98
Selectivity to Ester (%) > 99> 99> 98
Reaction Time (h) 2 - 84 - 121 - 6
Reusability High (with phase separation)Moderate (potential for deactivation)High (robust solid)

Mechanistic Insights

The catalytic mechanism of esterification varies for each catalyst type.

Proposed Mechanism for 3-Decyl-1-Methyl-1H-Imidazolium Nitrate

The catalytic cycle likely involves the activation of the carboxylic acid by the imidazolium cation.

G cluster_mech Proposed Esterification Mechanism with [C10MIM][NO3] RCOOH R-COOH (Fatty Acid) Activated_complex Activated Carbonyl Complex RCOOH->Activated_complex + [C10MIM]+ ROH R'-OH (Alcohol) ROH->Activated_complex Nucleophilic attack IL_cat [C10MIM]+ Tetrahedral_intermediate Tetrahedral Intermediate Activated_complex->Tetrahedral_intermediate Ester R-COOR' (Ester) Tetrahedral_intermediate->Ester - H2O H2O H2O

Caption: Proposed mechanism for esterification catalyzed by an imidazolium ionic liquid.

The imidazolium cation, through hydrogen bonding with the carbonyl oxygen of the fatty acid, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[8][9] The nitrate anion may also participate in the reaction by interacting with the reactants or intermediates.

Established Mechanisms for Solid Acid Catalysts

For Amberlyst-15 , the reaction proceeds via a standard Brønsted acid catalysis mechanism, where the sulfonic acid groups protonate the carbonyl oxygen of the fatty acid.

For sulfated zirconia , both Brønsted and Lewis acid sites can contribute to the catalysis. The Brønsted sites protonate the carbonyl group, while the Lewis acid sites can coordinate to the carbonyl oxygen, further activating it.[17]

Conclusion and Future Outlook

This guide provides a comparative framework for evaluating the catalytic performance of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate against the established solid acid catalysts, Amberlyst-15 and sulfated zirconia. While direct experimental data for [C10MIM][NO3] is limited, the analysis of its structural features and the performance of similar long-chain imidazolium ionic liquids suggests it holds significant promise as a recyclable and effective catalyst, particularly for reactions involving hydrophobic substrates.

The key advantages of [C10MIM][NO3] are expected to be its high catalytic activity under milder conditions compared to sulfated zirconia and its superior reusability through simple phase separation, a distinct advantage over both solid catalysts which require filtration and can suffer from deactivation.[8][23][24][25]

Future research should focus on direct, quantitative benchmarking of 3-Decyl-1-Methyl-1H-Imidazolium Nitrate against these and other catalysts in various organic transformations. Such studies will be crucial in validating its potential and paving the way for its broader application in sustainable chemical synthesis.

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Comparative

Engineering the Next Generation of Nitrate-Based Ionic Liquids: A Comparative Guide on Anion and Cation Alternatives

As a Senior Application Scientist, I frequently encounter formulation bottlenecks where traditional solvent systems fail to deliver the necessary solubility, thermal stability, or phase behavior. Nitrate-based ionic liqu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter formulation bottlenecks where traditional solvent systems fail to deliver the necessary solubility, thermal stability, or phase behavior. Nitrate-based ionic liquids (ILs), pioneered by the discovery of ethylammonium nitrate (EAN), have long served as the foundational bedrock of IL chemistry. However, the rigid hydrogen-bonded networks and inherent reactivity of simple nitrate ILs often limit their utility in advanced applications, particularly in drug development and high-temperature extractions.

This guide objectively evaluates alternative anion and cation combinations for nitrate-based ILs, providing researchers and drug development professionals with the mechanistic insights and self-validating experimental protocols required to engineer superior solvent systems.

Cationic Tuning: Breaking the Hydrogen-Bonded Network

The physicochemical properties of a nitrate IL are dictated by the delicate balance between electrostatic forces, van der Waals interactions, and hydrogen bonding. Modifying the cation is the most direct method for tuning this balance.

Alkylammonium vs. Imidazolium

Protic ILs like EAN and propylammonium nitrate (PAN) form extensive, water-like 3D hydrogen-bonded networks. While this makes them excellent solvents for polar species, it also renders them highly susceptible to atmospheric moisture. Experimental data shows that adding just <30,000 ppm of water to EAN or PAN reduces viscosity and electrical conductivity by over 40% (1)[1].

  • The Causality: Water molecules act as potent plasticizers, disrupting the nanostructured polar domains. This drastically lowers the activation energy for mass and charge transport. Interestingly, density and refractive index shift by less than 0.5% under the same conditions, as the overall volumetric packing efficiency remains largely unperturbed.

Switching to an aprotic imidazolium cation fundamentally alters this landscape. 1-butyl-3-methylimidazolium nitrate ([BMIM][NO3]) exhibits a weaker hydrogen-bonding network, resulting in a distinct solid-solid transition at 279 K. It is frequently utilized in binary mixtures with chloride or methanesulfonate anions to achieve non-ideal, highly tunable volumetric properties (). Furthermore, symmetrical long-chain variants like 1,3-dihexylimidazolium nitrate ([HHIM][NO3]) demonstrate rare Upper Critical Solution Temperature (UCST) thermomorphic behavior with water, presenting a cloud point at 84.1 °C (2)[2]. This reversible phase separation is invaluable for temperature-swing extraction methodologies.

The Pyrrolidinium Thermal Hazard

While pyrrolidinium cations are often selected for their wide electrochemical windows, pairing them with a strongly oxidizing nitrate anion introduces severe thermal hazards. A documented batch of pyrrolidinium nitrate exploded during routine vacuum drying at 110 °C (3)[3].

  • The Causality: The high thermal energy combined with reduced pressure triggered an auto-oxidative decomposition of the organic ring by the nitrate anion. This underscores the necessity for strict thermal limits during IL purification.

Anionic Alternatives & The API-IL Paradigm

For pharmaceutical applications, the traditional nitrate anion is increasingly being replaced or augmented by drug molecules to form Active Pharmaceutical Ingredient Ionic Liquids (API-ILs) .

By pairing a bulky, asymmetric drug cation with a nitrate anion (or a drug anion with an imidazolium cation), the crystalline lattice energy is disrupted, resulting in a liquid salt at room temperature (4)[4]. This completely bypasses the melting enthalpy barrier associated with solid-state polymorphs, directly addressing the poor aqueous solubility and inconsistent systemic exposure of Class II biopharmaceuticals (5)[5].

Quantitative Performance Comparison

The following table summarizes the divergent properties of standard and alternative nitrate-based IL combinations to guide solvent selection:

Ionic LiquidCation TypeAnionMelting/Transition PointViscosity (mPa·s at 298K)Key Characteristics & Causality
EAN Alkylammonium[NO3]⁻285 K (Melting)~28Protic; extensive 3D H-bonding. Viscosity drops >40% with trace water.
PAN Alkylammonium[NO3]⁻276 K (Melting)~45Longer alkyl chain increases van der Waals drag, raising baseline viscosity.
[BMIM][NO3] Imidazolium[NO3]⁻279 K (Solid-Solid)~35Aprotic; weaker H-bond network. Ideal for binary mixture tuning.
[HHIM][NO3] Imidazolium[NO3]⁻Liquid at RTN/ASymmetric long chains induce UCST thermomorphic behavior (Cloud point: 84.1 °C).
[Pyrr][NO3] Pyrrolidinium[NO3]⁻Liquid at RTN/AHigh electrochemical stability but extreme thermal risk (Explosive at 110 °C).

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. The following protocol outlines the safe synthesis and rheological validation of nitrate-based ILs and API-ILs.

Protocol: Halogen-Free Synthesis and Rheological Validation

Objective: Synthesize a nitrate-based IL/API-IL and validate its transport properties without plasticization artifacts.

  • Step 1: Metathesis Reaction. React the organic cation precursor (e.g., [BMIM][OH] or a basic API) with a stoichiometric equivalent of nitric acid in an aqueous medium.

    • Causality: Using hydroxide precursors avoids halide contamination (Cl⁻, Br⁻), which drastically skews viscosity and catalytic data even at ppm levels.

  • Step 2: Controlled Vacuum Dehydration. Transfer the aqueous IL to a rotary evaporator. Apply high vacuum (≤ 10 mbar) and heat strictly to 60 °C for 24 hours.

    • Causality: Nitrate is a strong oxidizer. Exposing cyclic organic cations to temperatures >80 °C under vacuum initiates auto-oxidation, leading to thermal runaway (as seen with [Pyrr][NO3]). 60 °C ensures safe, albeit slower, water removal.

  • Step 3: Validation Checkpoint (Karl Fischer Titration). Extract a 1 mL aliquot and perform coulometric Karl Fischer titration.

    • Self-Validation Logic:If H₂O > 300 ppm, return to Step 2. Do not proceed to rheological testing. Excess water acts as a plasticizer, artificially lowering the activation energy for flow and invalidating baseline viscosity data.

  • Step 4: Rheological Profiling. Once H₂O < 300 ppm is confirmed, measure viscosity using a cone-and-plate rheometer equipped with a Peltier temperature control system (283.15 K to 338.15 K).

API_IL_Workflow A Select API & Counter-Ion (e.g., Imidazolium + Nitrate) B Halogen-Free Metathesis (Avoid Halide Contamination) A->B C Controlled Vacuum Drying (Strictly < 80°C for Nitrates) B->C D Karl Fischer Titration (Quantify Residual H2O) C->D E H2O < 300 ppm? D->E E->C No (Re-dry) F Rheological & Thermal Validation (DSC, TGA, Viscometry) E->F Yes (Proceed)

Fig 1. Self-validating synthesis and dehydration workflow for nitrate-based API-ILs.

References

  • Source: unl.
  • Applications of Ionic Liquids in Pharmaceuticals Source: IntechOpen URL
  • Halogen-free synthesis of 1,3-dialkylimidazolium ionic liquids Source: Scriptiebank URL
  • Source: NIH (PMC)
  • Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids Source: MDPI URL
  • Comprehensive investigation of two environmentally-friendly imidazolium nitrate ionic liquids: from calorimetry to thermal risk evaluation Source: ResearchGate URL

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